molecular formula C108H140Cl2N26O31 B1148400 Enramycin CAS No. 34304-21-7

Enramycin

Cat. No.: B1148400
CAS No.: 34304-21-7
M. Wt: 2369.3 g/mol
InChI Key: JPYWPHBUMZRLPO-DLYWSANHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipodepsipeptide antibiotic agent. MurG inhibitor. Inhibits peptidoglycan synthesis. Active against multi-drug resistant Gram-positive bacteria in vivo.>Enramycin acts as a MurG inhibitor involved peptidoglycan synthesis in gram positive bacteria. MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibition of this step greatly compromises cell wall integrity leading to cell death by lysis.

Properties

CAS No.

34304-21-7

Molecular Formula

C108H140Cl2N26O31

Molecular Weight

2369.3 g/mol

IUPAC Name

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1

InChI Key

JPYWPHBUMZRLPO-DLYWSANHSA-N

SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

Isomeric SMILES

CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Enramycin from Streptomyces fungicidus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin, a polypeptide antibiotic produced by the bacterium Streptomyces fungicidus, is a potent agent against Gram-positive bacteria. Its primary mechanism of action involves the inhibition of the MurG enzyme, a critical component in the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols for the cultivation of Streptomyces fungicidus, and the subsequent extraction, purification, and analysis of the antibiotic. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, key experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound was discovered as a product of the fermentation of Streptomyces fungicidus. It is a complex of related polypeptides, primarily this compound A and this compound B, which exhibit strong bactericidal activity, particularly against pathogenic Clostridia. This property has led to its widespread use as a feed additive in animal husbandry to prevent necrotic enteritis. The unique mode of action and low incidence of bacterial resistance make this compound a subject of continued interest for potential therapeutic applications.

This guide aims to provide researchers and drug development professionals with a detailed technical resource on the foundational aspects of this compound production, from the initial fermentation to the isolation of the purified compound.

Fermentation of Streptomyces fungicidus for this compound Production

The production of this compound is achieved through the submerged fermentation of a high-yielding strain of Streptomyces fungicidus. The following sections detail the protocols for the preparation of the seed culture and the main production fermentation.

Experimental Protocol: Seed Culture Preparation

A two-stage seed culture development is typically employed to ensure a vigorous and sufficient inoculum for the production fermenter.

2.1.1. Spore Culture (Slant Culture)

  • Strain: Streptomyces fungicidus SDSL1205 (CGMCC No. 3933) or a similar high-yielding strain.[1]

  • Medium: A solid slant culture medium is used for the initial cultivation and sporulation of the microorganism.

  • Procedure:

    • Prepare the slant culture medium and sterilize.

    • Aseptically inoculate the surface of the agar slants with a spore suspension or a mycelial fragment of S. fungicidus.

    • Incubate the slants at 27-28°C for 6-7 days, or until abundant sporulation is observed.[1]

    • The spores can be harvested to prepare a spore liquor in a glycerin solution for cryopreservation in liquid nitrogen.[1]

2.1.2. First Stage Seed Culture

  • Inoculum: A loopful of spores from the slant culture or a thawed vial of the cryopreserved spore liquor.

  • Medium: A liquid seed culture medium is used to initiate vegetative growth.

  • Procedure:

    • Inoculate the seed culture medium with the prepared inoculum.

    • Incubate at 27.5-28.5°C with agitation (200-250 rpm) for 46-50 hours.[1]

2.1.3. Second Stage Seed Culture (for larger fermenters)

  • Inoculum: Transfer a portion of the first stage seed culture (typically 4-6% v/v) to a larger volume of the same seed culture medium.[1]

  • Procedure:

    • Incubate under the same conditions as the first stage seed culture until a desired cell density is reached.

Experimental Protocol: Production Fermentation
  • Inoculum: Inoculate the production fermenter with 4-6% (v/v) of the final seed culture.[1]

  • Medium: A production medium rich in complex carbon and nitrogen sources is used to support high this compound yields.

  • Procedure:

    • Perform the fermentation at 27.5-28.5°C.[1]

    • Maintain aeration (0.6-1.3 vvm) and agitation (50-115 rpm) to ensure adequate oxygen supply.[1]

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate consumption.

    • The fermentation is typically carried out for 270-300 hours.[1] A maximum yield of over 8500 µg/mL has been reported using this method.[1]

Data Presentation: Fermentation Media Composition
Medium Type Component Concentration (g/L) Reference
Slant Culture Medium Soluble Starch9-13[1]
Yeast Extract1.5-2.2[1]
Agar18-20[1]
Seed Culture Medium Glucose36-40 (as wt%)[1]
W-Gum18-20 (as wt%)[1]
Corn Steep Liquor20-22 (as wt%)[1]
Zein Powder28-30 (as wt%)[1]
Cottonseed Meal10-12 (as wt%)[1]
Ammonium Chloride3.5-5 (as wt%)[1]
Sodium Chloride15-17.5 (as wt%)[1]
Calcium Carbonate12-15 (as wt%)[1]
Production Medium 1 Glucose36-40 (as wt%)[1]
W-Gum18-20 (as wt%)[1]
Corn Steep Liquor20-22 (as wt%)[1]
Zein Powder28-30 (as wt%)[1]
Cottonseed Meal10-12 (as wt%)[1]
Ammonium Chloride3.5-5 (as wt%)[1]
Sodium Chloride15-17.5 (as wt%)[1]
Calcium Carbonate12-15 (as wt%)[1]
Production Medium 2 Corn Powder100[2]
Corn Steep Liquor10[2]
Ammonium Sulfate3[2]
Zinc Sulfate0.1[2]
Calcium Carbonate20[2]

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and purified through a series of chromatographic steps.

Experimental Protocol: Extraction
  • Mycelium Separation: The fermentation broth is first treated to separate the mycelium, which contains the this compound, from the culture supernatant. This can be achieved by filtration or centrifugation.[3]

  • Solvent Extraction: The collected mycelium is then extracted with a suitable solvent. A common method involves using a methanol solution. The mixture is subjected to ultrasonic treatment to enhance the extraction efficiency.[3]

  • Acidification and Alkalization: The pH of the methanol extract is adjusted to 2.5 with hydrochloric acid and incubated. Subsequently, the pH is raised to 8.0 with sodium hydroxide solution. This step helps to precipitate impurities.[3]

  • Decolorization: The resulting filtrate is passed through an activated carbon column to remove pigments and other colored impurities.[3]

Experimental Protocol: Purification by Macroporous Resin Chromatography
  • Resin Selection and Preparation: Macroporous adsorbent resins such as AB-8 or HZ-816 are commonly used for the initial purification of this compound.[3][4] The resin is pre-treated and packed into a chromatography column.

  • Adsorption: The decolorized extract is loaded onto the equilibrated column at a controlled flow rate (e.g., 2-4 BV/h).[3]

  • Washing: The column is washed with a suitable solvent, such as 50% methanol, to remove weakly bound impurities.[3]

  • Elution: this compound is eluted from the resin using a methanol solution, often with adjusted pH. For example, elution can be performed with 50% methanol (v/v) in a 0.012 mol/L aqueous HCl solution.[4]

Experimental Protocol: Purification by Reversed-Phase Chromatography

Further purification and separation of this compound A and B can be achieved using reversed-phase chromatography.

  • Column: A C18 reversed-phase column is typically used.[4]

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 mol/L aqueous KH2PO4 solution (pH 4.5) and acetonitrile (70:30, v/v) can be used.[4]

  • Elution: The this compound fraction from the macroporous resin chromatography is loaded onto the C18 column and eluted with the mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound A and B.

Data Presentation: Purification Performance
Purification Step Resin/Column Elution Buffer Purity Achieved Yield Reference
Macroporous Resin Chromatography AB-80.012 mol/L aqueous HCl solution-methanol (50:50, v/v)--[4]
Reversed-Phase Chromatography C180.05 mol/L aqueous KH2PO4 solution-acetonitrile (70:30, v/v, pH 4.5)This compound A: 98.5%this compound B: 98.0%29.2%[4]
Macroporous Resin Chromatography HZ-816Methanol96.8%87%[3]

Mandatory Visualizations

Experimental Workflow: this compound Production

Enramycin_Production_Workflow cluster_0 Inoculum Development cluster_1 Production cluster_2 Downstream Processing Spore_Culture Spore Culture (Streptomyces fungicidus) Seed_Culture_1 First Stage Seed Culture Spore_Culture->Seed_Culture_1 Seed_Culture_2 Second Stage Seed Culture Seed_Culture_1->Seed_Culture_2 Fermentation Production Fermentation Seed_Culture_2->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Final_Product Purified this compound Purification->Final_Product Enramycin_Purification_Workflow Fermentation_Broth Fermentation Broth Mycelium_Separation Mycelium Separation (Filtration/Centrifugation) Fermentation_Broth->Mycelium_Separation Solvent_Extraction Solvent Extraction (Methanol + Sonication) Mycelium_Separation->Solvent_Extraction pH_Adjustment Acidification & Alkalization Solvent_Extraction->pH_Adjustment Decolorization Decolorization (Activated Carbon) pH_Adjustment->Decolorization Macroporous_Resin Macroporous Resin Chromatography Decolorization->Macroporous_Resin Reversed_Phase Reversed-Phase Chromatography (C18) Macroporous_Resin->Reversed_Phase Pure_this compound Pure this compound A & B Reversed_Phase->Pure_this compound Enramycin_MoA UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY MurG MurG (Transglycosylase) Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transpeptidation Cell_Lysis Cell Lysis This compound This compound This compound->MurG Inhibition MurG->Lipid_II

References

Enramycin's Mechanism of Action as a MurG Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Enramycin is a polypeptide antibiotic that exhibits potent activity against Gram-positive bacteria by disrupting the biosynthesis of the bacterial cell wall. Its primary mechanism of action is the inhibition of UDP-N-acetylglucosamine:N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase (MurG), a critical glycosyltransferase enzyme. MurG catalyzes the final cytoplasmic step in the synthesis of Lipid II, an essential precursor for peptidoglycan assembly. By inhibiting MurG, this compound effectively halts the production of peptidoglycan, leading to compromised cell wall integrity and subsequent bacterial lysis. This technical guide provides an in-depth exploration of this mechanism, including the role of MurG in peptidoglycan synthesis, quantitative data on this compound's antimicrobial activity, and detailed experimental protocols for studying MurG inhibition.

The Role of MurG in Peptidoglycan Biosynthesis

The bacterial cell wall is a vital structure composed primarily of peptidoglycan (also known as murein), which provides structural integrity and protects the cell from osmotic stress. The biosynthesis of peptidoglycan is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps. MurG is a key enzyme in the second, membrane-associated phase of this process.

The synthesis of the essential peptidoglycan precursor, Lipid II, occurs on the cytoplasmic face of the bacterial membrane and involves two key enzymes:

  • MraY (Phospho-MurNAc-pentapeptide translocase): This enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate (C55-P). This reaction forms the first lipid-linked intermediate, undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I .

  • MurG (Glycosyltransferase): MurG then acts on Lipid I, catalyzing the transfer of an N-acetylglucosamine (GlcNAc) group from the donor substrate UDP-GlcNAc to Lipid I.[1] This glycosylation reaction forms a β-(1→4) linkage, resulting in the formation of the disaccharide-pentapeptide precursor, Lipid II .

Once synthesized, Lipid II is translocated across the cytoplasmic membrane to the periplasmic space, where it is polymerized into growing glycan chains by penicillin-binding proteins (PBPs), which exhibit transglycosylase and transpeptidase activities. The inhibition of any step in this pathway is detrimental to bacterial survival.

Peptidoglycan_Precursor_Synthesis cluster_cytoplasm Cytoplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II Translocation Translocation to Periplasm Lipid_II->Translocation MraY->Lipid_I + UMP MurG->Lipid_II + UDP UDP UDP UMP UMP

Caption: Peptidoglycan Precursor Synthesis Pathway.

This compound's Inhibitory Mechanism

This compound exerts its bactericidal effect by directly targeting and inhibiting the function of the MurG enzyme.[2][3] As a polypeptide antibiotic, its large molecular structure is thought to interact with MurG, likely at or near the active site, thereby preventing the binding of its natural substrates, Lipid I and UDP-GlcNAc. This inhibition blocks the formation of Lipid II.[1]

The cessation of Lipid II synthesis starves the cell wall assembly machinery of its essential building block. Without a continuous supply of Lipid II to the periplasm, the peptidoglycan sacculus cannot be maintained or expanded, particularly in rapidly dividing cells. This leads to a progressive weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[2]

Enramycin_Inhibition MurG MurG Enzyme No_Product MurG->No_Product Lipid_I Lipid I Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II (Synthesis Blocked) This compound This compound This compound->MurG Binds and Inhibits Inhibition Inhibition No_Product->Lipid_II

Caption: Mechanism of MurG Inhibition by this compound.

Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the available quantitative data for this compound, demonstrating its potent activity against clinically relevant Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens

Bacterial Species MIC (μg/mL)
Clostridium perfringens 0.20 - 0.39
Staphylococcus aureus 0.013

Data sourced from publicly available documentation.

Table 2: In Vivo Efficacy of this compound

Parameter Value Animal Model Infection
ED50 2.27 mg/kg Mice Staphylococcus aureus

Data sourced from Kawakami et al., 1971.[4]

Experimental Protocols for Studying MurG Inhibition

The activity of MurG and its inhibition by compounds like this compound can be assessed using various in vitro assays. These assays typically monitor the conversion of Lipid I to Lipid II. A robust method involves the use of fluorescently labeled substrates, allowing for sensitive detection and quantification of the enzymatic product by High-Performance Liquid Chromatography (HPLC).

Detailed Protocol: Fluorescence-Based MurG Inhibition Assay

This protocol is a synthesized methodology based on principles described in contemporary research for assaying bacterial glycosyltransferases.

Objective: To determine the inhibitory effect of this compound on MurG activity by quantifying the formation of a fluorescently labeled Lipid II analogue.

Materials and Reagents:

  • Purified MurG enzyme

  • Lipid I (acceptor substrate)

  • UDP-GlcNAc-FITC (fluorescent donor substrate) or other suitable fluorescently tagged UDP-GlcNAc

  • This compound (test inhibitor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5% Triton X-100

  • Reaction Quench Solution: 1:1 (v/v) Chloroform:Methanol

  • HPLC system with a fluorescence detector

  • C18 HPLC column

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dilute HCl or DMF) and create serial dilutions to test a range of concentrations.

    • Prepare solutions of Lipid I and UDP-GlcNAc-FITC in the assay buffer. The final concentration in the assay should be near the Km value for each substrate, if known.

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Assay Buffer

      • A specific volume of this compound dilution (or vehicle for control).

      • A specific volume of purified MurG enzyme solution.

    • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

    • Add the Lipid I solution to the mixture.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the UDP-GlcNAc-FITC solution. The final reaction volume is typically 50-100 µL.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of the Chloroform:Methanol quench solution.

    • Vortex the tube vigorously and centrifuge to separate the organic and aqueous phases. The lipid-linked products (Lipid I and fluorescent Lipid II) will partition into the lower organic phase.

  • Detection and Quantification:

    • Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a suitable mobile phase for HPLC analysis.

    • Inject the sample onto a C18 HPLC column.

    • Separate the unreacted fluorescent donor and the fluorescent Lipid II product using an appropriate gradient (e.g., an increasing concentration of methanol in water).

    • Monitor the elution using a fluorescence detector set to the excitation and emission wavelengths for the fluorophore (e.g., FITC: λex ≈ 495 nm, λem ≈ 520 nm).

  • Data Analysis:

    • Calculate the peak area of the fluorescent Lipid II product in both control and this compound-treated samples.

    • Determine the percentage of MurG inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Area_inhibitor / Area_control)] * 100

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental_Workflow A 1. Reagent Preparation (Buffer, MurG, Substrates, this compound) B 2. Assay Setup Combine MurG, Buffer, & this compound A->B C 3. Pre-incubation (15 min at RT) B->C D 4. Reaction Initiation Add Lipid I & UDP-GlcNAc-FITC C->D E 5. Incubation (30-60 min at 37°C) D->E F 6. Reaction Quench Add Chloroform:Methanol E->F G 7. Phase Separation (Centrifugation) F->G H 8. Product Extraction Collect & Dry Organic Phase G->H I 9. HPLC Analysis (Fluorescence Detection) H->I J 10. Data Analysis Calculate % Inhibition & IC50 I->J

Caption: Experimental Workflow for MurG Inhibition Assay.

Conclusion

This compound is a potent antimicrobial agent that targets a fundamental process in bacterial physiology—cell wall biosynthesis. Its specific inhibition of the MurG glycosyltransferase blocks the production of the essential peptidoglycan precursor Lipid II, leading to cell death in susceptible Gram-positive bacteria. This well-defined mechanism of action, coupled with a low propensity for developing resistance, underscores its value in veterinary medicine. Further research to elucidate the precise molecular interactions between this compound and the MurG active site could provide a structural basis for the development of novel antibiotics targeting this conserved and essential bacterial enzyme. The experimental protocols outlined herein provide a framework for future investigations into MurG inhibitors and their potential as next-generation therapeutics.

References

Enramycin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin is a polypeptide antibiotic complex produced by Streptomyces fungicidicus.[1][2] Widely utilized as a veterinary feed additive to promote growth and prevent necrotic enteritis in poultry and swine, its efficacy stems from a potent inhibitory action against Gram-positive bacteria.[2][3][4] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals in drug development.

Chemical Structure

This compound is a complex of related depsipeptides, primarily consisting of two major components: this compound A and this compound B.[2][4][5] These components differ by a single methylene group in a fatty acid side chain.[1] The core structure is a cyclic peptide containing several unusual amino acids.

Table 1: Chemical Identification of this compound Components

IdentifierThis compound AThis compound B
Molecular Formula C₁₀₇H₁₃₈Cl₂N₂₆O₃₁[6][7]C₁₀₈H₁₄₀Cl₂N₂₆O₃₁[1][5]
Molecular Weight 2355.3 g/mol [6][7]2369 g/mol [1]
CAS Number 34438-27-2[1]34304-21-7[1]

The intricate structure of this compound is characterized by a 17-amino acid peptide backbone, which includes unique residues such as α-(S)-amino-β-4(R)-(2-iminoimidazolidinyl) propionic acid and α-amino-3,5-dichloro-4-hydroxyphenyl acetic acid.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its formulation, stability, and biological activity. Technical grade this compound typically appears as a gray-brown to brown powder or particles with a slight, characteristic odor.[1][8]

Table 2: Physicochemical Properties of this compound

PropertyValueReferences
Appearance Gray-brown to brown powder or particles[1][8]
Odor Slight, characteristic[1]
Melting Point Decomposes between 225°C and 240°C[3]
Solubility Freely soluble in dilute hydrochloric acid and dimethylformamide; Slightly soluble in water and methanol; Very slightly soluble in acetone, ethanol, chloroform, and benzene.[1][5][9]
Stability Stable under normal, dry conditions below 25°C. Degrades after freeze-thaw cycles. A feed spiked with this compound is practically stable for 1 month at 0°C but loses about 10% potency when stored for 1 month at 30°C or higher.[1][3][10][11][12]
UV Absorption Maxima Approximately 230 nm and 263 nm (in 90% ethanol)[3]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting a critical step in the biosynthesis of the bacterial cell wall.[2][13] Specifically, it targets the enzyme MurG, a glycosyltransferase essential for the polymerization of peptidoglycan.[2][5][13]

The mechanism involves the following steps:

  • Binding to Lipid II: this compound is thought to recognize and bind to Lipid II, the lipid-linked precursor of peptidoglycan.[10]

  • Inhibition of MurG: This binding prevents the enzyme MurG from catalyzing the transglycosylation reaction, which is the transfer of N-acetylglucosamine (NAG) to the growing peptidoglycan chain.[2][5]

  • Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan elongation compromises the integrity of the bacterial cell wall.[2]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

Enramycin_Mechanism_of_Action Lipid_II Lipid II (Peptidoglycan Precursor) MurG MurG Enzyme (Transglycosylase) Lipid_II->MurG Peptidoglycan Growing Peptidoglycan Chain MurG->Peptidoglycan Catalyzes Transglycosylation Cell_Wall Intact Cell Wall Peptidoglycan->Cell_Wall Forms Lysis Cell Lysis This compound This compound This compound->MurG Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of this compound Residues in Swine Tissues by UHPLC-MS/MS

This method provides a sensitive and robust approach for the quantification of this compound A and B in animal tissues.[10]

Sample Preparation:

  • Accurately weigh 2 g of a well-homogenized tissue sample into a 50 mL polypropylene tube.[10]

  • Add 10 mL of 55% methanol in purified water containing 0.2 M HCl as the extraction solvent.[10]

  • Vortex the mixture at 200 r/min for 10 minutes, followed by centrifugation at 10,000 r/min for 10 minutes at 4°C.[10]

  • Transfer the supernatant to a new 50 mL polypropylene tube.[10]

  • Repeat the extraction process twice more with 10 mL of the same extraction solution for each repetition.[10]

  • Combine the supernatants and evaporate the organic layer to a final volume of 12.5 mL.[10]

Instrumental Conditions:

  • System: Ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS).[10]

  • Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm particle size).[10]

  • Mobile Phase A: Aqueous solution containing 0.2% formic acid.[10]

  • Mobile Phase B: Methanol.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Gradient Elution Program:

    • 0 min, 10% B

    • 1.5 min, 50% B

    • 3.3 min, 70% B

    • 3.5 min, 95% B

    • 6.0 min, 95% B

    • 6.1 min, 10% B

    • 9.0 min, 10% B[10]

UHPLC_MSMS_Workflow Sample Homogenized Tissue Sample (2g) Extraction1 Add 10mL 55% MeOH with 0.2M HCl Sample->Extraction1 Vortex_Centrifuge1 Vortex (10 min) Centrifuge (10 min) Extraction1->Vortex_Centrifuge1 Collect_Supernatant1 Collect Supernatant Vortex_Centrifuge1->Collect_Supernatant1 Re_extract1 Re-extract Pellet (2x with 10mL solvent) Vortex_Centrifuge1->Re_extract1 Pellet Combine_Supernatants Combine Supernatants Collect_Supernatant1->Combine_Supernatants Re_extract1->Combine_Supernatants Evaporate Evaporate to 12.5mL Combine_Supernatants->Evaporate UHPLC_MSMS UHPLC-MS/MS Analysis Evaporate->UHPLC_MSMS

Caption: Workflow for this compound residue analysis.

Microbiological Assay for this compound in Feed

This method is used to determine the potency of this compound in animal feed.[1]

Sample Extraction:

  • Accurately weigh a quantity of the feed sample equivalent to 80 µg (potency) of this compound into a 200-mL stoppered Erlenmeyer flask.[1]

  • Add 100 mL of an extracting solvent consisting of a mixture of hydrochloric acid (0.5 mol/L) and acetone (7:3).[1]

  • Extract with stirring for 20 minutes.[1]

  • Filter the supernatant liquid through filter paper (e.g., No. 5A).[1]

  • Adjust the pH of the filtrate to 5.9-6.1.[1]

Assay Procedure:

  • The quantification of this compound is performed using a microbiological plate assay with a suitable test organism sensitive to this compound.[1] The potency is determined by comparing the zone of inhibition of the sample solution to that of a standard this compound solution.[1]

Conclusion

This compound remains a significant antibiotic in veterinary medicine due to its targeted activity against pathogenic Gram-positive bacteria and a low propensity for resistance development.[14][15] A thorough understanding of its complex chemical structure and physicochemical properties is fundamental for its effective and safe application. The analytical methods detailed herein provide a framework for the quality control and residue monitoring of this compound in various matrices. Further research into the individual activities of this compound A and B could provide deeper insights into its overall efficacy.[2]

References

Unraveling the Nuances: A Technical Guide to the Structural Differences Between Enramycin A and Enramycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin is a potent polypeptide antibiotic complex, produced by Streptomyces fungicidus, with significant activity against Gram-positive bacteria. It is a mixture of two primary components, this compound A and this compound B. While both share a common cyclic depsipeptide core, their subtle structural divergence in the fatty acid moiety has implications for their physicochemical properties and analytical characterization. This technical guide provides an in-depth exploration of the structural distinctions between this compound A and B, supported by quantitative data, detailed experimental protocols for their elucidation, and a visual representation of the analytical workflow.

Core Structural Differences

The fundamental difference between this compound A and this compound B lies in the structure of their N-terminal fatty acid side chains. Both molecules are comprised of a 17-amino acid peptide core. However, they are acylated with different fatty acids.

  • This compound A is acylated with (2Z,4E)-10-methylundeca-2,4-dienoic acid.

  • This compound B is acylated with (2Z,4E)-10-methyldodeca-2,4-dienoic acid.

This distinction, a single methylene group (-CH2-) in the fatty acid tail, accounts for the differences in their molecular formulas and weights.

Quantitative Data Summary

The structural variance between this compound A and this compound B is reflected in their fundamental physicochemical properties. The following table summarizes the key quantitative data for easy comparison.

PropertyThis compound AThis compound B
Molecular Formula C₁₀₇H₁₃₈Cl₂N₂₆O₃₁[1]C₁₀₈H₁₄₀Cl₂N₂₆O₃₁[1]
Molecular Weight 2355.3 g/mol [2]2369.3 g/mol [3]
Monoisotopic Mass 2352.9398371 Da[2]2366.9554872 Da[3]

Experimental Protocols for Structural Elucidation

The structural determination of this compound A and B has been achieved through a combination of classical chemical degradation methods and modern spectrometric techniques.

Hydrolysis and Constituent Analysis

The foundational approach to elucidating the structures of these complex peptides involves their hydrolysis into constituent amino acids and the fatty acid moiety.

Protocol for Acid Hydrolysis:

  • Sample Preparation: A purified sample of this compound A or B is dissolved in 6N hydrochloric acid (HCl).

  • Hydrolysis: The solution is sealed in a vacuum tube and heated at 110°C for 24 hours to ensure complete cleavage of all peptide and ester bonds.

  • Separation of Moieties:

    • The resulting hydrolysate is cooled and the fatty acid is extracted with a non-polar solvent such as diethyl ether.

    • The aqueous layer, containing the amino acid hydrochlorides, is separated.

  • Analysis of Constituents:

    • Fatty Acid Analysis: The extracted fatty acid is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine its structure, including chain length and branching.

    • Amino Acid Analysis: The amino acids in the aqueous layer are identified and quantified using an amino acid analyzer or by derivatization followed by high-performance liquid chromatography (HPLC).

Modern Analytical Techniques: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of this compound A and B in a mixture, as well as for confirming their structures.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • This compound standard is dissolved in a suitable solvent, such as a mixture of methanol and 0.1 M HCl (8:2, v/v), to a concentration of 1.0 mg/mL.[4]

    • For analysis of residues in tissues, a more extensive extraction and clean-up procedure is required, often involving homogenization in an acidified organic solvent, followed by solid-phase extraction (SPE).[4]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used.[4]

    • Mobile Phase: A gradient elution is employed using:

      • Mobile Phase A: 0.2% formic acid in water

      • Mobile Phase B: Methanol[4]

    • Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example: 0 min, 10% B; 1.5 min, 50% B; 3.3 min, 70% B; 3.5 min, 95% B; 6.0 min, 95% B; 6.1 min, 10% B; 9.0 min, 10% B.[4]

    • Flow Rate: A flow rate of 0.3 mL/min is commonly used.[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these molecules.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

    • Precursor and Product Ions: The following table details the commonly monitored ions for this compound A and B.

AnalytePrecursor Ion (m/z)Product Ions (m/z)
This compound A 786.1 [M+3H]³⁺1089.6, 178.9, 95.3
This compound B 790.9 [M+3H]³⁺1089.0, 193.2, 95.0

Visualizing the Structural Elucidation Workflow

The logical flow of the classical structural elucidation process can be visualized as a workflow diagram.

G cluster_this compound This compound Complex cluster_products Hydrolysis Products cluster_analysis_methods Analysis enramycin_a This compound A hydrolysis Acid Hydrolysis (6N HCl, 110°C) enramycin_a->hydrolysis enramycin_b This compound B enramycin_b->hydrolysis amino_acids 17 Amino Acids hydrolysis->amino_acids Aqueous Phase fatty_acid_a (2Z,4E)-10-methylundeca- 2,4-dienoic acid hydrolysis->fatty_acid_a Organic Phase (from A) fatty_acid_b (2Z,4E)-10-methyldodeca- 2,4-dienoic acid hydrolysis->fatty_acid_b Organic Phase (from B) analysis Analytical Techniques amino_acids->analysis fatty_acid_a->analysis fatty_acid_b->analysis aa_analysis Amino Acid Analyzer / HPLC analysis->aa_analysis gc_ms GC-MS analysis->gc_ms

Workflow for the Structural Elucidation of this compound A and B.

Conclusion

The structural dissimilarity between this compound A and this compound B, though confined to a single methyl group in their respective fatty acid moieties, is a critical determinant of their individual chemical identities. This guide has delineated this core difference through quantitative data and has provided both classical and contemporary experimental protocols for their structural analysis. A thorough understanding of these subtle yet significant structural variations is paramount for researchers and professionals engaged in the development, analysis, and quality control of this compound-based pharmaceuticals and veterinary products.

References

An In-depth Technical Guide to the Biosynthesis of Enramycin in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin, a potent lipopeptide antibiotic produced by Streptomyces fungicidus, exhibits significant activity against Gram-positive bacteria, including multidrug-resistant strains. Its complex structure, comprising 17 amino acid residues, including several non-proteinogenic and D-amino acids, is assembled by a sophisticated nonribosomal peptide synthetase (NRPS) machinery. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster, the modular organization of the NRPS enzymes, the biosynthesis of its unusual precursors, and established experimental protocols for the study and manipulation of this pathway. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and further research in the field of antibiotic drug development and synthetic biology.

Introduction

This compound, also known as enduracidin, is a member of the ramoplanin and ramoplanin-related lipodepsipeptide (RRLDPs) family of antibiotics. It is a mixture of two major components, this compound A and this compound B, which differ by a single methylene group in the lipid tail. This compound exerts its bactericidal effect by inhibiting the transglycosylation step of peptidoglycan biosynthesis, a mechanism distinct from many other classes of antibiotics, making it a promising candidate for combating antibiotic resistance.

The biosynthesis of this compound is a complex process orchestrated by a large enzymatic assembly line known as a nonribosomal peptide synthetase (NRPS). These multi-domain, multi-modular enzymes activate and sequentially link amino acid monomers to form the peptide backbone, which then undergoes further modifications to yield the final bioactive molecule. Understanding the intricacies of the this compound biosynthetic pathway is crucial for efforts aimed at strain improvement, pathway engineering to generate novel analogs, and the heterologous expression of this valuable antibiotic.

The this compound Biosynthetic Gene Cluster (era)

The complete biosynthetic gene cluster for this compound (initially named the end cluster for enduracidin) was cloned and sequenced from Streptomyces fungicidicus ATCC 21013. The cluster spans approximately 84 kb and contains 25 open reading frames (ORFs) that encode the NRPS machinery, enzymes for precursor biosynthesis, tailoring enzymes, and proteins likely involved in regulation and export.

Organization of the era Gene Cluster

The era gene cluster is embedded within a 116 kb contiguous segment of the S. fungicidicus chromosome. The core of the cluster is composed of four large genes, endA, endB, endC, and endD, which encode the multi-modular NRPS enzymes responsible for the assembly of the 17-amino acid peptide backbone of this compound. Flanking these NRPS genes are ORFs predicted to be involved in the biosynthesis of the non-proteinogenic amino acid precursors, lipid tail modification, regulation of gene expression, and transport of the antibiotic out of the cell.

enramycin_gene_cluster cluster_era This compound (era) Biosynthetic Gene Cluster (~84 kb) orf1 regulator orf2 transporter endP endP (BhEnd Synthase) endQ endQ (BhEnd Synthase) endR endR (BhEnd Synthase) hpgT hpgT (Hpg Synthase) endS endS (Hpg Synthase) endT endT (Hpg Synthase) endU endU (Hpg Synthase) lipA lipA (Lipid Synthase) lipB lipB (Lipid Synthase) endA endA (NRPS) 2 Modules endB endB (NRPS) 7 Modules endC endC (NRPS) 8 Modules endD endD (NRPS) 1 Module teo teo (Thioesterase) orf25 unknown

Figure 1. Organization of the this compound biosynthetic gene cluster.
Nonribosomal Peptide Synthetase (NRPS) Machinery

The core of the this compound biosynthesis pathway is a set of four NRPS enzymes: EndA, EndB, EndC, and EndD. These enzymes are composed of a series of modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module consists of three core domains: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.

The this compound NRPS machinery exhibits several interesting features:

  • Collinearity: The order of the modules on the NRPS enzymes generally corresponds to the sequence of amino acids in the final this compound product.

  • Absence of Epimerization Domains: Despite the presence of seven D-amino acids in this compound, the NRPS modules lack dedicated epimerization (E) domains. It is proposed that specific C domains within the this compound NRPS are dual-function, catalyzing both condensation and epimerization.

  • Trans-acting A-domain: The sixth module of EndB, responsible for incorporating Thr-8, lacks an A-domain. It is hypothesized that the single-module protein EndD, which consists of an A-domain, acts in trans to load this module.

Enramycin_NRPS_Assembly_Line EndA EndA Module 1 C A T Module 2 C A T EndB EndB Module 3 C A T Module 4 C A T Module 5 C A T Module 6 C A T Module 7 C A T Module 8 C T Module 9 C A T EndA:T2->EndB:C3 EndC EndC Module 10 C A T Module 11 C A T Module 12 C A T Module 13 C A T Module 14 C A T Module 15 C A T Module 16 C A T Module 17 C A T EndB:T9->EndC:C10 TE TE Thioesterase EndC:T17->TE EndD EndD Module (trans) A EndD:A_trans->EndB:C8 loads Thr-8 in trans l1 Lipid l2 D-Ala l3 L-Asp l4 D-aThr l5 Gly l6 D-Hpg l7 L-Hpg l8 L-Thr l9 D-End l10 L-Cit l11 D-Hpg l12 L-Ser l13 D-Hpg l14 D-Lys l15 L-Ala l16 L-Pro l17 L-Phe precursor_biosynthesis cluster_hpg 4-Hydroxyphenylglycine (Hpg) Biosynthesis cluster_bhend β-Hydroxyenduracididine (BhEnd) Biosynthesis Prephenate Prephenate 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->4-Hydroxyphenylpyruvate hpgT 4-Hydroxyphenylglycine 4-Hydroxyphenylglycine 4-Hydroxyphenylpyruvate->4-Hydroxyphenylglycine endS, endT, endU L-Arginine L-Arginine Intermediate 1 Intermediate 1 L-Arginine->Intermediate 1 endP Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 endQ β-Hydroxyenduracididine β-Hydroxyenduracididine Intermediate 2->β-Hydroxyenduracididine endR gene_disruption_workflow start Construct gene disruption plasmid (e.g., with tsr for selection and upp for counter-selection) conjugation Introduce plasmid into S. fungicidicus via intergeneric conjugation start->conjugation single_crossover Select for single-crossover mutants (antibiotic resistant) conjugation->single_crossover non_selective_growth Grow single-crossover mutants in non-selective medium to allow for second crossover single_crossover->non_selective_growth counter_selection Plate on medium containing 5-fluorouracil (5-FU) to select for double-crossover mutants non_selective_growth->counter_selection verification Verify gene disruption by PCR and Southern blotting counter_selection->verification

Enramycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enramycin is a polypeptide antibiotic produced by Streptomyces fungicidus.[1][2][3][4][5] It is primarily used in veterinary medicine, particularly as a feed additive for poultry and swine, to prevent necrotic enteritis caused by Clostridium perfringens and to promote growth.[5][6][7][8] this compound exhibits a potent and narrow spectrum of activity, specifically targeting Gram-positive bacteria.[1][2][3][4][7][8][9][10] This technical guide provides an in-depth analysis of this compound's efficacy against various Gram-positive species, its mechanism of action, and the experimental protocols used to determine its antimicrobial activity.

Mechanism of Action

This compound's bactericidal effect stems from its ability to inhibit the biosynthesis of the bacterial cell wall.[9][11] The primary target of this compound is MurG, a crucial enzyme in the peptidoglycan synthesis pathway.[2][6][12]

  • Peptidoglycan Synthesis: Peptidoglycan is a vital polymer that forms the structural mesh of the bacterial cell wall, providing rigidity and protection against osmotic lysis. Its synthesis is a multi-step process that occurs both in the cytoplasm and at the cell membrane.

  • Role of MurG: The MurG enzyme is a glycosyltransferase responsible for catalyzing the final intracellular step of peptidoglycan synthesis. Specifically, it links N-acetylglucosamine (NAG) to the N-acetylmuramic acid (NAM)-pentapeptide attached to the lipid carrier (Lipid I), forming Lipid II.

  • Inhibition by this compound: this compound acts by binding to the lipid intermediates of peptidoglycan synthesis.[1][3][4] By inhibiting MurG, this compound prevents the formation of Lipid II, thereby halting the entire peptidoglycan assembly process.[2][12] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2][12]

The following diagram illustrates the peptidoglycan biosynthesis pathway and the inhibitory action of this compound.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG MurG MurG (Glycosyltransferase) UDP_NAG->MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I (Und-P-P-NAM-pentapeptide) UDP_NAM_pentapeptide->Lipid_I MraY Lipid_I->MurG Lipid_II Lipid II (Und-P-P-NAM(-NAG)-pentapeptide) Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation MurG->Lipid_II Transglycosylation This compound This compound This compound->MurG Inhibits

Diagram 1: this compound's inhibition of the MurG enzyme in the peptidoglycan synthesis pathway.

Spectrum of Activity: Quantitative Data

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. This compound has demonstrated potent activity against a range of clinically and veterinary-relevant Gram-positive bacteria.

Bacterial SpeciesStrain TypeMIC Range (µg/mL)References
Clostridium perfringensVeterinary Isolates0.05 - 1.6[12]
General< 0.78[11]
Type A0.08[13]
Type C0.128[13]
Staphylococcus aureusVeterinary Isolates0.013 - 0.413[12]
General0.78 - 1.56[11]
MRSAExhibits strong activity[1][2][3][4]
Streptococcus hemolyticusGeneral0.045[11]
Streptococcus faeciumGeneral3.12[11]
Bacillus subtilisGeneral0.1075[13]
Enterococcus spp.GeneralNo resistance observed[14]

Note: The general MIC for Gram-positive bacteria has been reported as 0.39-3.12 µg/mL.[9]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented above are typically determined using standardized antimicrobial susceptibility testing methods. The most common protocols are broth microdilution and agar dilution.

1. Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

2. Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar medium (e.g., Mueller-Hinton Agar) before it solidifies in Petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is identified as the lowest this compound concentration that prevents bacterial colony formation.[14]

The following diagram outlines the general workflow for an antimicrobial susceptibility test.

G start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Diagram 2: Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.

  • High Potency: this compound is highly effective against key Gram-positive pathogens, particularly Clostridium perfringens, making it a valuable tool in animal health.[7][12]

  • Narrow Spectrum: Its activity is largely restricted to Gram-positive bacteria, with minimal to no effect on Gram-negative organisms like E. coli or Salmonella.[11]

  • Resistance: Cross-resistance with other classes of antibiotics has rarely been observed, which is a significant advantage in managing antimicrobial resistance.[2][7] However, continued surveillance is necessary.[15]

References

An In-depth Technical Guide to Enramycin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enramycin is a polypeptide antibiotic complex produced by the fermentation of Streptomyces fungicidus. It is primarily composed of two active components, this compound A and this compound B.[1][2] Renowned for its potent activity against Gram-positive bacteria, particularly Clostridium perfringens, this compound is widely utilized in the veterinary field as a feed additive to promote growth and prevent necrotic enteritis in poultry and swine.[1][3][4] Its unique mechanism of action, which involves the inhibition of bacterial cell wall synthesis, has made it a subject of interest for researchers exploring novel antimicrobial agents. This guide provides a comprehensive overview of the molecular and quantitative data of this compound A and B, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Molecular and Quantitative Data

This compound A and B are structurally similar lipopeptide antibiotics. The key difference between them lies in the fatty acid side chain. The molecular formulas and other quantitative data are summarized in the table below for easy comparison.

PropertyThis compound AThis compound B
Molecular Formula C₁₀₇H₁₃₈Cl₂N₂₆O₃₁[1][2][5][6][7]C₁₀₈H₁₄₀Cl₂N₂₆O₃₁[1][2][3][8][9]
Molecular Weight 2355.33 g/mol [5][6]2369.32 g/mol [3][8]
CAS Number 34438-27-2[5][6][7]34304-21-7[3][8]
Typical Ratio in Commercial Products ~70%[2][8]~30%[2][8]
Minimum Inhibitory Concentration (MIC) against Clostridium perfringens 0.05 - 1.6 µg/mL[1][3]Not individually specified
Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus 0.013 - 0.413 µg/mL[1][3]Not individually specified
Maximum Residue Limit (MRL) in Japan (for all edible chicken tissues) 30 µg/kg[10]30 µg/kg[10]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it targets and inhibits the enzyme MurG, a glycosyltransferase.[1][2][5][11] MurG is responsible for catalyzing the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming Lipid II, a key precursor in the peptidoglycan synthesis pathway. By inhibiting MurG, this compound effectively blocks the formation of Lipid II, thereby halting the elongation of the peptidoglycan chain. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death.

Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

Experimental Protocols

Extraction and Purification of this compound from Fermentation Broth

This protocol outlines a general procedure for the extraction and purification of this compound from a fermentation broth of Streptomyces fungicidus.

Materials:

  • This compound fermentation broth

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Macroporous adsorptive resin (e.g., AB-8)

  • Acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • C18 reversed-phase chromatography column

Procedure:

  • Extraction:

    • Heat the fermentation broth to approximately 55-60°C and concentrate it under vacuum.

    • Filter the concentrated broth, for instance, through a ceramic membrane, and centrifuge to collect the mycelium.

    • Resuspend the mycelium in a 50-55% methanol solution and subject it to ultrasonic treatment for 3-4 hours to extract the this compound.

    • Filter the mixture to obtain the methanol extract.

  • Acidification and Alkalization:

    • Adjust the pH of the methanol extract to 2.0-2.5 with HCl and incubate for 2 hours.

    • Filter the solution and then adjust the pH of the filtrate to 8.0 with NaOH.

  • Purification using Macroporous Resin:

    • Pass the alkalized filtrate through a macroporous adsorptive resin column.

    • Wash the column with a methanol-water solution (e.g., 1:1 v/v) to remove impurities.

    • Elute the this compound with a higher concentration of methanol in water (e.g., 7:3 v/v).

    • Collect the eluate, concentrate it, and dry it to obtain the this compound product.

  • Separation of this compound A and B by Reversed-Phase Chromatography:

    • For higher purity and separation of this compound A and B, employ C18 reversed-phase chromatography.

    • Use an elution buffer of 0.05 mol/L aqueous KH₂PO₄ solution-acetonitrile (70:30, v/v, pH 4.5).

    • Collect the fractions corresponding to this compound A and B.

Enramycin_Purification_Workflow Fermentation_Broth Fermentation Broth Concentration Concentration (Heat & Vacuum) Fermentation_Broth->Concentration Filtration_Centrifugation Filtration & Centrifugation Concentration->Filtration_Centrifugation Mycelium Mycelium Collection Filtration_Centrifugation->Mycelium Extraction Methanol Extraction (Ultrasonic) Mycelium->Extraction Extract Methanol Extract Extraction->Extract Acidification Acidification (pH 2.0-2.5) Extract->Acidification Filtration_2 Filtration Acidification->Filtration_2 Alkalization Alkalization (pH 8.0) Filtration_2->Alkalization Macroporous_Resin Macroporous Resin Chromatography Alkalization->Macroporous_Resin Washing Washing (MeOH:H₂O, 1:1) Macroporous_Resin->Washing Impurity Removal Elution Elution (MeOH:H₂O, 7:3) Macroporous_Resin->Elution Concentration_Drying Concentration & Drying Elution->Concentration_Drying Crude_this compound Crude this compound Concentration_Drying->Crude_this compound RP_Chromatography Reversed-Phase C18 Chromatography Crude_this compound->RP_Chromatography Separation Separation of this compound A & B RP_Chromatography->Separation Enramycin_A This compound A Separation->Enramycin_A Enramycin_B This compound B Separation->Enramycin_B

Workflow for the extraction and purification of this compound A and B.
Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound standard

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound A and B represent important molecules in the field of veterinary antibiotics. Their targeted mechanism of action against bacterial cell wall synthesis provides a potent and specific means of controlling Gram-positive pathogens. The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the study, development, and application of this compound and other antimicrobial agents. Further investigation into the individual activities of this compound A and B, as well as potential synergistic effects, could pave the way for new therapeutic strategies.

References

Enramycin's Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enramycin is a polypeptide antibiotic effective against Gram-positive bacteria, primarily by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, focusing on its interaction with key enzymes and precursor molecules in the peptidoglycan synthesis pathway. Detailed experimental protocols for studying these inhibitory effects are provided, along with a compilation of quantitative data on this compound's efficacy. Visualizations of the relevant biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's mode of action and its evaluation.

Introduction

The bacterial cell wall is a crucial structure for maintaining cell shape and protecting against osmotic lysis. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan. The complex enzymatic machinery responsible for peptidoglycan synthesis presents a prime target for antibacterial agents. This compound, a polypeptide antibiotic produced by Streptomyces fungicidus, exerts its bactericidal effect by disrupting this vital process.[1][2] This guide delves into the specific mechanisms of this compound's inhibitory action, offering a technical resource for researchers in microbiology, drug discovery, and related fields.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's primary mechanism of action is the inhibition of the transglycosylation step in the late stage of peptidoglycan biosynthesis.[1][3] This is achieved through its interaction with the lipid-linked cell wall precursor, Lipid II, and the key enzyme MurG.[4][5][6]

The Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm and culminates in the periplasmic space (or at the external surface of the cytoplasmic membrane in Gram-positive bacteria). The key steps are:

  • Cytoplasmic Synthesis of Precursors: The initial steps involve the synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. This process is catalyzed by a series of Mur enzymes (MurA-F).[1][7]

  • Formation of Lipid I: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (C55-P), at the inner leaflet of the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[8][9]

  • Formation of Lipid II: The enzyme MurG, a glycosyltransferase, then adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming Lipid II.[9][10] Lipid II is the complete monomeric building block of peptidoglycan.

  • Translocation: Lipid II is translocated across the cytoplasmic membrane to the site of cell wall synthesis.[8][9]

  • Transglycosylation and Transpeptidation: Penicillin-binding proteins (PBPs) catalyze the final two steps. The transglycosylase domain of PBPs polymerizes the glycan chains by incorporating the disaccharide-pentapeptide unit from Lipid II into the growing peptidoglycan chain. The transpeptidase domain then cross-links the peptide side chains, providing structural integrity to the cell wall.[11]

This compound's Molecular Target

This compound disrupts the peptidoglycan synthesis pathway by targeting the transglycosylation step. It achieves this by binding to the pyrophosphate region of Lipid II, the substrate for the transglycosylase enzymes.[12] This binding is thought to sterically hinder the action of the transglycosylases, preventing the polymerization of the glycan strands. Some evidence also suggests that this compound may directly inhibit the MurG enzyme, which is responsible for the synthesis of Lipid II.[4][5][6] By sequestering Lipid II and potentially inhibiting MurG, this compound effectively halts the construction of the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II PBP_TG PBP (Transglycosylase) Lipid_II->PBP_TG MraY->Lipid_I MurG->Lipid_II Growing_PG Growing Peptidoglycan PBP_TP PBP (Transpeptidase) Growing_PG->PBP_TP Crosslinked_PG Cross-linked Peptidoglycan PBP_TG->Growing_PG PBP_TP->Crosslinked_PG This compound This compound This compound->Lipid_II Binds & Sequesters This compound->MurG Inhibits This compound->PBP_TG Blocks Substrate

Figure 1: this compound's inhibition of peptidoglycan synthesis.

Quantitative Data: In Vitro Activity of this compound

The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Bacterial SpeciesStrainMIC (µg/mL)Reference(s)
Clostridium perfringensType A0.08[13]
Clostridium perfringensType C0.128[13]
Clostridium perfringens-<8[13]
Staphylococcus aureus-2.27 (ED50 in mice)[14]
Bacillus subtilis--[15]
Enterococcus faecium--[15]
Lactobacillus spp.various0.5 - 1[16]

Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions. ED50 refers to the effective dose for 50% of the population.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on peptidoglycan synthesis.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (prepared in an appropriate solvent, e.g., dilute HCl)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well (broth with bacteria, no antibiotic). A negative control well (broth only) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MurG Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against the MurG enzyme.

Materials:

  • Purified MurG enzyme

  • Lipid I substrate

  • Fluorescently labeled UDP-GlcNAc (e.g., UDP-GlcN-C6-FITC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a detergent like Triton X-100)

  • This compound test solutions at various concentrations

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified MurG enzyme, and Lipid I substrate to each well.

  • Inhibitor Addition: Add the this compound test solutions at different concentrations to the respective wells. Include a control with no inhibitor.

  • Initiate Reaction: Start the enzymatic reaction by adding the fluorescently labeled UDP-GlcNAc to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MurG activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

In Vitro Peptidoglycan Synthesis Assay (Transglycosylation Inhibition)

This assay measures the incorporation of radiolabeled precursors into peptidoglycan to assess the inhibition of the transglycosylation step.

Materials:

  • Bacterial membrane preparation (containing the necessary enzymes, including PBPs)

  • Lipid II substrate

  • Radiolabeled UDP-GlcNAc (e.g., [3H]UDP-GlcNAc or [14C]UDP-GlcNAc)

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl2)

  • This compound test solutions

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, bacterial membrane preparation, and Lipid II.

  • Inhibitor Addition: Add the this compound test solutions at various concentrations. Include a control without the inhibitor.

  • Initiate Synthesis: Start the reaction by adding the radiolabeled UDP-GlcNAc.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled peptidoglycan.

  • Filtration: Filter the reaction mixture through a glass fiber filter to capture the precipitated peptidoglycan. Wash the filter with TCA and ethanol to remove unincorporated radiolabel.

  • Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of newly synthesized peptidoglycan. Calculate the percentage of inhibition of transglycosylation for each this compound concentration and determine the IC50 value.[9]

Experimental_Workflow Enzyme_Purification MurG Enzyme Purification MurG_Assay MurG Inhibition Assay Enzyme_Purification->MurG_Assay Substrate_Synthesis Lipid I / Lipid II Synthesis Substrate_Synthesis->MurG_Assay PG_Assay In Vitro Peptidoglycan Synthesis Assay Substrate_Synthesis->PG_Assay Bacterial_Culture Bacterial Culture & Inoculum Prep MIC_Assay MIC Determination Bacterial_Culture->MIC_Assay Bacterial_Culture->PG_Assay MIC_Analysis Determine MIC MIC_Assay->MIC_Analysis IC50_MurG Calculate IC50 for MurG MurG_Assay->IC50_MurG IC50_PG Calculate IC50 for Transglycosylation PG_Assay->IC50_PG

Figure 2: Experimental workflow for this compound inhibition studies.

Conclusion

This compound represents a potent inhibitor of bacterial cell wall synthesis, with a specific mechanism of action targeting the transglycosylation step through its interaction with Lipid II and the enzyme MurG. The technical details and experimental protocols provided in this guide offer a framework for researchers to further investigate the antibacterial properties of this compound and to explore the development of novel therapeutics that target the essential peptidoglycan biosynthesis pathway. A thorough understanding of these mechanisms and the methodologies to study them is crucial for advancing the fight against antibiotic-resistant bacteria.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Enramycin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of enramycin, a polypeptide antibiotic primarily used as a feed additive for poultry and swine.[1][2] The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible method for the determination of this compound A and B, its two major components.[1] The method is suitable for quality control in manufacturing and for the analysis of this compound in feed premixes.

Introduction

This compound is a polypeptide antibiotic produced by the fermentation of Streptomyces fungicidicus.[1] It exhibits strong antimicrobial activity against Gram-positive bacteria, particularly Clostridium perfringens, and is widely used as a growth promoter in animal husbandry.[1][2] Due to its efficacy and safety profile, monitoring the concentration of this compound in feed is crucial to ensure proper dosage and regulatory compliance. This document provides a detailed HPLC method for the accurate quantification of this compound.

Principle

The method is based on reversed-phase HPLC, where the separation of this compound A and B is achieved on a C18 stationary phase. The mobile phase, consisting of an acetonitrile and sodium dihydrogen phosphate buffer solution, allows for the differential partitioning of the this compound components based on their hydrophobicity.[1] The eluted compounds are then detected by a UV-Vis spectrophotometer at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

Experimental Protocol

1. Materials and Reagents

  • This compound Reference Standard (with known potency of A and B components)

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate (Analytical grade)

  • Phosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl, Analytical Grade)

  • 0.25 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., Thermo C18, 5 μm, 4.6 mm × 250 mm)[1]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Mobile Phase (Acetonitrile: 0.05M Sodium Dihydrogen Phosphate = 30:70 v/v):

    • Dissolve an appropriate amount of sodium dihydrogen phosphate in deionized water to make a 0.05M solution.

    • Adjust the pH of the buffer solution to a suitable level (if necessary) using phosphoric acid.

    • Mix 300 mL of acetonitrile with 700 mL of the 0.05M sodium dihydrogen phosphate solution.

    • Degas the mobile phase using a sonicator or vacuum filtration before use.

  • Standard Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh a suitable amount of the this compound reference standard.

    • Dissolve the standard in a diluent such as a mixture of methanol and 0.1M HCl (8:2) to obtain a stock solution of known concentration.[3]

    • Store the stock solution at -20°C.[3]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 12.5 to 200 µg/mL.[1] These will be used to construct the calibration curve.

4. Sample Preparation (from Premix)

  • Accurately weigh a sample of the this compound premix.

  • Use an extraction solution, such as an acetone-aqueous hydrochloric acid mixture, to extract this compound from the sample matrix.[4]

  • Sonicate the mixture for approximately 40 minutes to ensure complete extraction.[4]

  • Allow the solution to cool to room temperature and then dilute to a known volume in a volumetric flask.[4]

  • Filter the final solution through a 0.25 µm syringe filter before injection into the HPLC system.[4]

5. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the prepared sample solution into the HPLC system.[1]

  • Run the analysis according to the chromatographic conditions specified in Table 1.

  • Record the chromatograms and the peak areas for this compound A and B.

Data Presentation

Quantitative data for the HPLC method and its validation are summarized in the tables below.

Table 1: HPLC Operating Conditions

ParameterCondition
Column Thermo C18 (5 μm, 4.6 x 250 mm)[1]
Mobile Phase Acetonitrile : 0.05M Sodium Dihydrogen Phosphate (30:70, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 267 nm[1]
Injection Volume 20 µL[1]

Table 2: Method Validation Parameters

ParameterThis compound AThis compound B
Linearity Range 12.5 - 200 µg/mL[1]12.5 - 200 µg/mL[1]
Correlation Coefficient (R²) 0.998[1]0.996[1]
Average Recovery 98.9%[1]98.7%[1]
Precision (RSD) 0.27%[1]0.27%[1]

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Enramycin_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Extraction Sample_Prep->HPLC_System Inject Samples Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Elution Detector UV Detector (267 nm) HPLC_System->Detector Separated Analytes Chromatogram Generate Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification Peak Data Report Final Report Quantification->Report Concentration Results

Caption: Workflow for HPLC analysis of this compound.

The HPLC method described provides a simple, accurate, and reproducible means for the quantitative determination of this compound.[1] With a wide linear range and high recovery, this method is well-suited for quality control applications in the manufacturing of this compound and for its analysis in animal feed premixes, ensuring product quality and regulatory adherence.[1]

References

Application Notes: Enramycin Extraction from Animal Tissues and Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enramycin is a polypeptide antibiotic produced by Streptomyces fungicidicus and is primarily composed of this compound A and B.[1][2] It is widely used as a feed additive to promote growth in poultry and pigs due to its strong antimicrobial activity against Gram-positive bacteria.[1][3] As with many veterinary drugs, monitoring for residues in animal-derived food products is crucial for consumer safety. Regulatory bodies in countries like Japan and Korea have established a maximum residue limit (MRL) of 30 μg/kg for this compound in tissues such as muscle, liver, kidney, and fat.[1][4]

These application notes provide detailed protocols for the extraction of this compound from complex matrices like animal tissues and feed, intended for researchers, scientists, and professionals in drug development and food safety. The protocols are designed for subsequent analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) or microbiological assays.

Protocol 1: this compound Extraction from Animal Tissues

This protocol details a highly sensitive method for extracting this compound residues from various swine and chicken tissues, including liver, kidney, muscle, and fat. The procedure is optimized for analysis by UHPLC-MS/MS.[1][5]

Principle

The tissue sample is homogenized and extracted with an acidified methanol solution to efficiently release this compound. The resulting extract is then purified and concentrated using solid-phase extraction (SPE) to remove matrix interferences before instrumental analysis.[1][6]

Materials and Reagents

  • This compound A and B analytical standards

  • Methanol (MeOH), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Purified water

  • Ammonia solution

  • Ethyl acetate

  • Homogenizer

  • Centrifuge (capable of 10,000 rpm and refrigeration)

  • Vortex mixer

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute ENV)[1]

  • SPE manifold

  • Nitrogen evaporator

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 2 g of a well-homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[1]

  • Extraction:

    • Add 10 mL of the extraction solvent (55% methanol in purified water containing 0.2 M HCl) to the sample tube.[1][6]

    • Vortex the mixture at 200 rpm for 10 minutes.[1]

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a clean 50 mL polypropylene tube.[1]

    • Repeat the extraction process on the remaining pellet twice more, each time with 10 mL of the extraction solvent.[1]

    • Combine all three supernatants.[1]

  • Cleanup using Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Precondition an ENV SPE cartridge by passing 5 mL of methanol, followed by 5 mL of purified water.[1]

    • Sample Loading: Load the combined supernatant from step 2 onto the conditioned cartridge.

    • Washing:

      • Rinse the cartridge with 6 mL of a methanol and 5% ammonia solution (2:8, v/v).[1]

      • Dry the cartridge under vacuum for 1 minute.[1]

      • Rinse the cartridge with 6 mL of 1% ethyl acetate.[1]

      • Dry the cartridge under vacuum for an additional 2 minutes.[1]

    • Elution: Elute the target this compound compounds with 8 mL of a methanol and 0.2 M HCl mixture (8:2, v/v).[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., methanol:0.1 M HCl, 8:2, v/v) for UHPLC-MS/MS analysis.[1]

Data Presentation: Performance of Tissue Extraction Method

The following table summarizes the quantitative performance metrics for the this compound extraction protocol from animal tissues as determined by UHPLC-MS/MS analysis.

ParameterSwine Liver, Kidney, MuscleSwine FatSwine Liver (Alternate Method)Chicken/Swine Muscle (Older Method)
Recovery 70.99 – 101.40%[1][5]70.99 – 101.40%[1][5]80.8 – 90.3%[7]54.0 – 62.4%[8]
Limit of Quantification (LOQ) 10 µg/kg[1][6]5 µg/kg[1][6]10-12 µg/kg[7]200 µg/kg[8]
Limit of Detection (LOD) Not specifiedNot specified3-4 µg/kg[7]200 µg/kg[8]
Relative Standard Deviation (RSD) < 9%[1][6]< 9%[1][6]0.90 – 4.5% (intra-assay)[7]Not specified

Workflow for this compound Extraction from Animal Tissues

G cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. SPE Cleanup (ENV Cartridge) cluster_analysis 4. Final Preparation Sample 2g Homogenized Tissue Sample Solvent Add 10mL of 55% MeOH + 0.2M HCl Sample->Solvent Vortex Vortex & Centrifuge (10,000 rpm, 4°C) Solvent->Vortex Supernatant Collect Supernatant Vortex->Supernatant Repeat Repeat Extraction 2x on Pellet Vortex->Repeat Combine Combine Supernatants Supernatant->Combine Repeat->Vortex Condition Condition Cartridge (MeOH, then H2O) Combine->Condition Load Load Combined Supernatant Condition->Load Wash1 Wash 1: MeOH/Ammonia Load->Wash1 Wash2 Wash 2: Ethyl Acetate Wash1->Wash2 Elute Elute: MeOH + 0.2M HCl (8:2) Wash2->Elute Dry Evaporate Eluate (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute Residue Dry->Reconstitute Analysis UHPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction from animal tissues.

Protocol 2: this compound Extraction from Animal Feed

This protocol is based on a standard method for extracting this compound from various types of animal feed for quantification by a microbiological assay.[9]

Principle

The feed sample is extracted with a mixture of hydrochloric acid and acetone. The acid helps to release the this compound, which is a basic compound, from the feed matrix. After extraction, the pH is adjusted to a suitable range for the microbiological assay.[9]

Materials and Reagents

  • Hydrochloric acid (HCl)

  • Acetone

  • Ammonia solution

  • Magnetic stirrer

  • Centrifuge

  • Filter paper (e.g., No. 5A)[9]

  • pH meter

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh a quantity of the ground feed sample (equivalent to ~80 µg of this compound) into a 200 mL stoppered Erlenmeyer flask.[9]

  • Extraction:

    • Add 100 mL of the extracting solvent, a mixture of 0.5 M hydrochloric acid and acetone (7:3 v/v).[9]

    • Place on a magnetic stirrer and stir for 20 minutes.[9]

  • Separation:

    • Transfer the extract to a 50 mL centrifuge tube and centrifuge at 1,500 x g for 5 minutes.[9]

    • Filter the supernatant through filter paper (No. 5A) and collect the filtrate.[9]

  • pH Adjustment and Dilution:

    • Measure 25 mL of the filtrate into a 50 mL beaker.[9]

    • Note on Interferences: If the feed is known to contain salinomycin or monensin, allow the acidic filtrate to stand for 1 hour before proceeding. This step helps to nullify their effect.[9]

    • Adjust the pH of the solution to 5.9 - 6.1 using an ammonia solution.[9]

    • Transfer the pH-adjusted solution to a 50 mL volumetric flask and bring it to volume with a suitable diluent (e.g., a mixture of Buffer No. 3 and acetone, 7:3).[9]

    • The sample is now ready for microbiological assay.

Data Presentation: Performance of Feed Extraction Method

The following table summarizes the quantitative performance for the this compound extraction protocol from animal feed as determined by a microbiological assay.

ParameterStarting Chick Formula FeedGrowing Chick Formula FeedSucking Piglet Formula Feed
Spike Level (g/t) 5 - 20[9]5 - 20[9]5 - 20[9]
Spike Recovery 94.6 – 100.6%[9]97.0 – 99.9%[9]Not specified
Repeatability (RSD) 5.0%[9]4.3%[9]Not specified

Workflow for this compound Extraction from Animal Feed

G cluster_extraction 1. Extraction cluster_separation 2. Separation cluster_prep 3. Final Preparation cluster_analysis 4. Analysis Sample Animal Feed Sample Solvent Add 0.5M HCl:Acetone (7:3) Sample->Solvent Stir Stir for 20 minutes Solvent->Stir Centrifuge Centrifuge (1,500 x g) Stir->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filtrate Collect Filtrate Filter->Filtrate Interference Optional: Stand for 1 hour (if Salinomycin/Monensin present) Filtrate->Interference pH_Adjust Adjust pH to 5.9-6.1 Filtrate->pH_Adjust Interference->pH_Adjust Dilute Dilute to Final Volume pH_Adjust->Dilute Analysis Microbiological Assay Dilute->Analysis

Caption: Workflow for this compound extraction from animal feed.

References

Application Notes and Protocols: Enramycin as a Growth Promoter in Broiler Chicken Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Enramycin is a polypeptide antibiotic produced by the fermentation of Streptomyces fungicidus.[1][2] It is utilized as a feed additive in the poultry industry, primarily for broiler chickens, to enhance growth performance and improve feed efficiency.[1] Its mechanism of action is centered on its potent antibacterial activity, specifically against Gram-positive bacteria, under both aerobic and anaerobic conditions.[3][4][5]

A key target for this compound is Clostridium perfringens, the bacterium responsible for necrotic enteritis, a condition that impairs gut health and leads to significant growth depression in poultry.[1][3][6] this compound functions by inhibiting the synthesis of the bacterial cell wall, though the precise enzyme target, N-acetylglucosaminyl transferase, has been suggested.[7] A significant advantage of this compound is that it is minimally absorbed from the intestinal tract, which greatly reduces concerns about drug residues in poultry tissues intended for human consumption.[2][3][8][9] This characteristic also means there is often no required withdrawal period before slaughter.[4][8]

Studies have consistently shown that the inclusion of this compound in broiler diets leads to improved body weight, better feed conversion ratios, and a healthier gut environment.[10][11][12] Its effects extend to modulating the gut microbiota and improving intestinal morphology, such as increasing the height of intestinal villi, which enhances the surface area for nutrient absorption.[11][13][14] Furthermore, there is no evidence of cross-resistance between this compound and other commonly used antibiotics.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on broiler performance, intestinal morphology, and gut microbiota as reported in scientific literature.

Table 1: Effect of this compound on Broiler Growth Performance

Treatment Group Body Weight (g) at Day 42 Feed Conversion Ratio (FCR) Study Reference
Control (No Additive) 2700 1.701 [12]
This compound (5 ppm) Not Reported Not Reported [10]
This compound (10 ppm) 2863 1.583 [12]
Control (No Additive) 2408 1.76 [11]
This compound (5 ppm) 2515 1.67 [11]
Control (No Additive) 1995.50 Not Reported [13]
This compound (100 g/MT*) 2124.07 Not Reported [13]

Note: 100 g/MT of an 8% premix is equivalent to 8 ppm of active this compound.

Table 2: Effect of this compound on Broiler Intestinal Morphology

Intestinal Segment Parameter Treatment Group Result Study Reference
Duodenum Villus Height This compound Significantly Increased vs. Control [11][13]
Jejunum Villus Height This compound Significantly Increased vs. Control [11][13]
Ileum Villus Height This compound Significantly Increased vs. Control [11][13]
Duodenum Crypt Depth This compound Increased vs. Control [11]
Jejunum Crypt Depth This compound Increased vs. Control [11]

| Ileum | Crypt Depth | this compound | Increased vs. Control |[11] |

Table 3: Effect of this compound on Broiler Cecal Microbiota

Bacterial Taxa Effect of this compound Supplementation Study Reference
Overall Diversity Decreased Richness [15]
Clostridium XI Lower Relative Abundance [15][16]
Unclassified Peptostreptococcaceae Lower Relative Abundance [15][16]
Clostridium XIVb Greater Relative Abundance [15][16]
Anaerosporobacter spp. Greater Relative Abundance [15]
E. coli Reduced Population [11][13]

| Lactobacilli | Increased Population |[13] |

Experimental Protocols

This section outlines a generalized protocol for conducting a study to evaluate the efficacy of this compound as a growth promoter in broiler chickens. This protocol is synthesized from methodologies reported in multiple studies.[7][10][15][17]

3.1 Objective To determine the effect of dietary this compound supplementation at various concentrations on the growth performance, intestinal morphology, and cecal microbiota of broiler chickens.

3.2 Materials

  • Animals: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500) from a commercial hatchery.[7][15]

  • Housing: Temperature-controlled stainless-steel or floor pens with appropriate bedding, feeders, and waterers.

  • Diets: A basal corn-soybean meal diet formulated to meet or exceed NRC (1994) nutrient requirements for starter (days 1-21) and grower (days 22-42) phases.

  • Test Article: this compound premix (e.g., 4% or 8% active ingredient).

  • Equipment: Calibrated scale for weighing birds and feed, equipment for sample collection (sterile tubes, formalin), and laboratory equipment for histological and microbiological analysis.

3.3 Experimental Design

  • Allocation: Randomly assign a minimum of 240 day-old chicks to one of four treatment groups. Each group should have at least 6 replicate pens, with 10 birds per pen.

  • Treatment Groups:

    • T1: Basal Diet (Negative Control)

    • T2: Basal Diet + 5 ppm this compound

    • T3: Basal Diet + 10 ppm this compound

    • T4: Basal Diet (Positive Control - e.g., another antibiotic growth promoter like Bacitracin)

  • Diet Preparation: Prepare the experimental diets by mixing the calculated amount of this compound premix into the basal diet using a multi-stage mixing process to ensure uniform dispersion.[5]

  • Duration: The trial will last for 42 days.

3.4 Procedure

  • Acclimation: Upon arrival, allow chicks to acclimate for a few hours with access to water.

  • Feeding and Management: Provide the respective experimental diets and fresh water ad libitum for the entire 42-day period.[7] Maintain a standard lighting program (e.g., 23 hours light/1 hour dark). Monitor bird health daily.

  • Data Collection - Growth Performance:

    • Record the body weight of birds by pen at days 1, 21, and 42.

    • Record feed intake per pen for the periods of days 1-21 and days 22-42.

    • Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR) for each period. FCR = Total Feed Intake / Total Weight Gain.

  • Data Collection - Sample Collection (Day 42):

    • At the end of the experiment, select two birds per replicate pen for sampling.

    • Humanely euthanize the selected birds.

    • Intestinal Morphology: Collect a 2 cm segment from the midpoint of the duodenum, jejunum, and ileum. Fix samples in 10% neutral buffered formalin for histological analysis (villus height, crypt depth).

    • Microbiota Analysis: Aseptically collect cecal contents into sterile tubes and immediately freeze at -80°C for 16S rRNA gene sequencing or other microbial analyses.[7]

3.5 Statistical Analysis Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a completely randomized design. The pen should be considered the experimental unit. Use a statistical software package to determine significant differences between treatment means (P < 0.05).

Visualizations

experimental_workflow start Day 1: Procure Broiler Chicks alloc Randomly Allocate Birds to Replicate Pens start->alloc diets Introduce Experimental Diets (Control, this compound 5 ppm, this compound 10 ppm) alloc->diets perf Performance Data Collection (Weekly Body Weight & Feed Intake) diets->perf end_trial Day 42: Final Performance Data perf->end_trial sampling Sample Collection (2 Birds / Replicate) end_trial->sampling analysis Lab Analysis: - Intestinal Morphology (Histology) - Cecal Microbiota (16S rRNA Sequencing) sampling->analysis stats Statistical Analysis (ANOVA) analysis->stats report Final Report & Conclusion stats->report mechanism_of_action cluster_cause This compound Administration cluster_effect Gut Environment & Host Response cluster_outcome Performance Outcome enra This compound in Feed target Targets Gram-Positive Bacteria (e.g., Clostridium perfringens) enra->target inhibit Inhibits Bacterial Cell Wall Synthesis target->inhibit pathogen Reduced Pathogen Load & Toxin Production inhibit->pathogen health Improved Gut Health & Integrity pathogen->health absorb Enhanced Nutrient Absorption health->absorb growth Improved Growth (Higher Body Weight) (Lower FCR) absorb->growth logical_pathway cluster_microbiota Microbiota Modulation cluster_gut Intestinal Impact enra This compound in Gut Lumen clost Decrease in Clostridium spp. enra->clost lacto Increase in Lactobacillus spp. enra->lacto morph Improved Morphology (Longer Villi) clost->morph lacto->morph barrier Enhanced Barrier Function morph->barrier absorb Increased Nutrient Uptake barrier->absorb growth Growth Promotion absorb->growth

References

Preparation of Enramycin Standard Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enramycin is a polypeptide antibiotic produced by Streptomyces fungicidus that demonstrates potent activity against Gram-positive bacteria.[1][2] It is composed of two main components, this compound A and this compound B.[3] Its mechanism of action involves the inhibition of the MurG enzyme, a critical component in the final stages of peptidoglycan biosynthesis.[1][3] This disruption of cell wall formation leads to cell lysis, making this compound an important compound for studying bacterial cell wall inhibitors and for potential therapeutic applications.[1] Accurate and reproducible in vitro assays are fundamental to this research, and the proper preparation of this compound standard solutions is a critical first step.

These application notes provide detailed protocols for the preparation of this compound standard solutions, ensuring consistency and accuracy for various in vitro assays, including minimum inhibitory concentration (MIC) determination and other antimicrobial susceptibility tests.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyDescription
Appearance Gray-brown to brown powder or particles with a slight characteristic odor.[2][4]
Solubility Freely soluble in dilute hydrochloric acid and dimethylformamide (DMF). Slightly soluble in water and methanol. Very slightly soluble in acetone, ethanol, chloroform, and benzene.[2][3][4]
Stability This compound is stable under normal conditions.[5] In a feed-spiked study, it was found to be practically stable for one month when stored at 0°C, but a 10% loss of potency was observed after one month at 30°C or higher.[4] For laboratory use, stock and working solutions should be stored at -20°C.[6]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets and inhibits the enzyme MurG, which is essential for the transglycosylation step in the biosynthesis of the bacterial cell wall. This inhibition disrupts the formation of the peptidoglycan layer, compromising the structural integrity of the cell and ultimately leading to cell death.

cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM_peptide UDP-NAM-pentapeptide Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_membrane Lipid II Lipid_II->Lipid_II_membrane Flippase Peptidoglycan Growing Peptidoglycan Chain Lipid_II_membrane->Peptidoglycan Transglycosylation This compound This compound This compound->Lipid_II Inhibition cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 In Vitro Assay Dry Dry this compound Standard Weigh Weigh Dried Standard Dry->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Solvent Prepare Methanol:Water (4:1) Solvent->Dissolve Stock 1 mg/mL Stock Solution Dissolve->Stock Dilute Serial Dilutions with Assay Buffer Working Working Solutions (e.g., 1-4 µg/mL or 20-1000 ng/mL) Dilute->Working Stock_ref 1 mg/mL Stock Solution Stock_ref->Dilute Assay Perform In Vitro Assay (e.g., MIC Determination) Working_ref Working Solutions Working_ref->Assay

References

Application Notes and Protocols for Microbiological Assay of Enramycin Potency in Premix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enramycin is a polypeptide antibiotic produced by Streptomyces fungicidus, primarily used as a feed additive for poultry and swine to prevent necrotic enteritis caused by Gram-positive pathogens.[1] Its potency is determined by its inhibitory effect on microorganisms, and a microbiological assay is the standard method for quantifying its activity in premix formulations. This document provides a detailed protocol for the determination of this compound potency using the cylinder-plate microbiological assay. The method is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, which inhibits the growth of a susceptible microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the concentration of the antibiotic.[2][3]

The primary method detailed here is the cylinder-plate assay, a widely accepted and robust method for antibiotic potency testing.[4][5] An alternative, the turbidimetric method, relies on the inhibition of microbial growth in a liquid medium, where the reduction in turbidity is measured spectrophotometrically.[4][6] While the turbidimetric method can be faster, the cylinder-plate method is often preferred for its simplicity and clear visual results.

Principle of the Cylinder-Plate Assay

The cylinder-plate assay is a diffusion method used to determine the potency of an antibiotic. A petri dish containing a solid agar medium inoculated with a susceptible test microorganism is used. Stainless steel cylinders are placed on the surface of the agar, and solutions of the this compound standard and the test sample are added to the cylinders. During incubation, the antibiotic diffuses from the cylinders into the agar, creating a concentration gradient. This results in a circular zone of growth inhibition around the cylinder. The diameter of the inhibition zone is measured, and the potency of the test sample is calculated by comparing its zone of inhibition to that of the known concentrations of the this compound standard.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. Specifically, it targets and inhibits the enzyme MurG, a glycosyltransferase.[1] MurG is crucial for the final step of peptidoglycan synthesis, where it catalyzes the transfer of N-acetylglucosamine (NAG) to Lipid I to form Lipid II. By inhibiting MurG, this compound prevents the formation of Lipid II, a vital precursor for the elongation of the peptidoglycan chain.[7] This disruption of cell wall synthesis leads to compromised cell integrity and ultimately cell lysis in Gram-positive bacteria.

Enramycin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM_peptide UDP-NAM-peptide Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase This compound This compound This compound->Inhibition Inhibition->Lipid_II Inhibition of MurG

Caption: Mechanism of action of this compound in bacterial cell wall synthesis.

Materials and Reagents

Equipment
  • Incubator, capable of maintaining 35-37°C

  • Autoclave

  • Magnetic stirrer and hot plate

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Petri dishes (glass or plastic, 100 x 20 mm)

  • Stainless steel cylinders (8 mm outside diameter, 6 mm inside diameter, 10 mm length)

  • Volumetric flasks and pipettes

  • Erlenmeyer flasks

  • Filter paper (e.g., No. 5A)

Reagents and Media
  • This compound working standard

  • Methanol

  • Acetone

  • Phosphoric acid (0.075 mol/L)

  • Hydrochloric acid

  • Ammonia solution

  • Potassium phosphate buffers (sterile)

  • Test Organism: Micrococcus luteus ATCC 10240[8]

  • Culture Media (see Table 2 for composition)

Data Presentation

Table 1: Preparation of this compound Standard Solutions

Solution NamePreparation StepsFinal Concentration (potency)
Standard Stock Solution Dry this compound working standard at 60°C for 3 hours. Accurately weigh ~40 mg and dissolve in a mixture of methanol and water (4:1) to achieve a concentration of 1 mg/mL.1 mg/mL (1000 µg/mL)[8]
High-Concentration Standard Accurately dilute the standard stock solution with Buffer No. 4.4 µg/mL[8]
Low-Concentration Standard Accurately dilute the standard stock solution with Buffer No. 4.1 µg/mL[8]

Table 2: Composition of Culture Media

IngredientQuantity per 1000 mLPurpose
Peptone5.0 - 6.0 gSource of nitrogen, vitamins, and amino acids
Meat Extract3.0 - 5.0 gSource of nitrogen, vitamins, and minerals
Sodium Chloride18.0 - 20.0 gMaintains osmotic balance
Disodium Hydrogen Phosphate2.2 - 3.5 gBuffering agent
Agar14.0 gSolidifying agent
Final pH7.8 - 8.1 (after sterilization)Optimal for test organism growth and this compound activity
Source: Adapted from patent information.

Table 3: Composition of Buffer Solution No. 4 (0.1 M, pH 4.5)

ReagentQuantity per 1000 mL
Monobasic potassium phosphate13.61 g
18 N Phosphoric acid or 10 N Potassium hydroxideAs needed to adjust pH to 4.5 ± 0.05
Source: Based on USP guidelines for numbered buffers.

Table 4: Key Experimental Parameters

ParameterCondition
Incubation Temperature 35-37°C[1]
Incubation Time 16-24 hours[1]
Extraction Time 20 minutes with stirring[1]
pH of Sample Solution Adjust to 7.9 - 8.1

Experimental Protocols

Preparation of Media and Buffers
  • Culture Medium Preparation: Suspend the ingredients listed in Table 2 in 1000 mL of purified water. Heat with frequent agitation and boil for 1 minute to completely dissolve the components. Adjust the pH to 7.9-8.1 with sodium hydroxide solution. Sterilize by autoclaving at 121°C for 15 minutes.

  • Buffer No. 4 Preparation: Dissolve the monobasic potassium phosphate as detailed in Table 3 in purified water. Adjust the pH to 4.5 ± 0.05 using phosphoric acid or potassium hydroxide. Sterilize by autoclaving.

Preparation of Inoculum
  • Maintain the test organism, Micrococcus luteus ATCC 10240, on slants of a suitable agar medium.

  • Transfer the culture weekly to fresh slants.

  • For the assay, wash the growth from a fresh slant with sterile saline.

  • Dilute the resulting suspension with sterile saline to obtain a desired concentration (e.g., a 100-fold dilution of the initial suspension). The final concentration should be optimized to produce clear and well-defined zones of inhibition.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Dry the this compound working standard under reduced pressure at 60°C for 3 hours. Accurately weigh an amount equivalent to approximately 40 mg of this compound activity. Dissolve in a mixture of methanol and water (4:1) in a volumetric flask to obtain a final concentration of 1 mg (potency)/mL.[8]

  • Working Standard Solutions (4 µg/mL and 1 µg/mL): On the day of the assay, accurately dilute the standard stock solution with Buffer No. 4 to prepare high and low concentration standard solutions of 4 µg/mL and 1 µg/mL, respectively.[8]

Preparation of Sample Solution from Premix
  • Extraction: Accurately weigh a quantity of the premix sample equivalent to not more than 10 mg of this compound activity into a 200-mL stoppered Erlenmeyer flask. Add 100 mL of an extracting solvent composed of 0.075 mol/L phosphoric acid and acetone (2:1). Extract by stirring for 20 minutes.

  • Filtration: Filter the extract through a suitable filter paper (e.g., No. 5A).

  • pH Adjustment: Transfer an accurate volume (e.g., 25 mL) of the filtrate to a beaker. Adjust the pH to 7.9-8.1 with ammonia solution.

  • Dilution: Transfer the pH-adjusted solution to a 100-mL volumetric flask and dilute to volume with Buffer No. 4. Filter again if necessary.

  • Final Dilution: Accurately dilute a portion of this solution with Buffer No. 4 to obtain final theoretical concentrations of 4 µg/mL and 1 µg/mL (based on the labeled potency of the premix).

Cylinder-Plate Assay Procedure
  • Plate Preparation: Pour a base layer of uninoculated agar medium into petri dishes and allow it to solidify on a level surface.

  • Seeding: Add the prepared inoculum of Micrococcus luteus to the melted agar medium (cooled to 45-50°C) for the seed layer. Mix thoroughly and pour a uniform seed layer over the base layer. Allow it to solidify.

  • Cylinder Placement: Place 4 or 6 stainless steel cylinders on the solidified agar surface, evenly spaced.

  • Application of Solutions: Fill the cylinders with the high and low concentrations of the standard and sample solutions, alternating their positions on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[1]

  • Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

Quantification

The potency of the this compound in the premix is calculated using the 2-2 dose method. This involves comparing the responses (zone diameters) of the two concentrations of the test sample with the responses of the two concentrations of the standard. Statistical software or validated spreadsheets are typically used for this calculation. The assay results are considered valid if the calculated potency is within 80-125% of the assumed potency.

Experimental Workflow and Logic Diagrams

Enramycin_Assay_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_media Prepare & Sterilize Culture Media & Buffers pour_plates Pour Base & Seeded Agar Plates prep_media->pour_plates prep_inoculum Prepare Inoculum (Micrococcus luteus) prep_inoculum->pour_plates prep_std Prepare Standard Solutions (1 & 4 µg/mL) add_solutions Add Standard & Sample Solutions to Cylinders prep_std->add_solutions prep_sample Prepare Sample Solutions (Extract, Adjust pH, Dilute) prep_sample->add_solutions place_cylinders Place Cylinders on Agar Surface pour_plates->place_cylinders place_cylinders->add_solutions incubate Incubate Plates (35-37°C, 16-24h) add_solutions->incubate measure_zones Measure Diameters of Inhibition Zones incubate->measure_zones calculate Calculate Potency (2-2 Dose Method) measure_zones->calculate report Report Results calculate->report

References

Troubleshooting & Optimization

improving enramycin solubility for laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enramycin solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dissolving this compound for laboratory experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a polypeptide antibiotic with limited solubility in aqueous solutions. Its solubility is highly dependent on the solvent and the pH. Technical grade this compound typically appears as a gray-brown to brown powder.[1]

Q2: In which solvents is this compound soluble?

A2: this compound exhibits good solubility in dimethylformamide (DMF) and dilute hydrochloric acid.[1][2][3] It is slightly soluble in water and methanol, and very slightly soluble in ethanol and acetone.[1][2][4]

Q3: How does pH affect the solubility of this compound?

A3: this compound's solubility is significantly enhanced in acidic conditions. It is freely soluble in dilute hydrochloric acid.[1][2][3] The hydrochloride salt of this compound is often used to improve its solubility in aqueous solutions.[4]

Q4: Can I prepare a stock solution of this compound in water?

A4: While this compound is slightly soluble in water, preparing a concentrated stock solution in water alone can be challenging and may result in an incomplete dissolution or precipitation. For higher concentrations, the use of organic solvents or acidified aqueous solutions is recommended.

Q5: What are the recommended storage conditions for this compound solutions?

A5: It is recommended to store this compound stock solutions at -20°C for long-term storage.[5] For short-term storage (days to weeks), 0-4°C can be used.[6] Protect solutions from light. Some sources suggest that solutions are stable for up to 6 months when stored at -20°C.[7]

Troubleshooting Guide

Issue: this compound powder is not dissolving.
  • Possible Cause 1: Incorrect solvent.

    • Solution: Ensure you are using a recommended solvent. For higher concentrations, consider using dimethylformamide (DMF) or a mixture of methanol and water, or ethanol and DMF. For aqueous solutions, acidification with dilute HCl is necessary.

  • Possible Cause 2: Insufficient solvent volume.

    • Solution: Increase the volume of the solvent to reduce the concentration of this compound. Refer to the experimental protocols below for recommended concentrations.

  • Possible Cause 3: Low temperature.

    • Solution: Gentle warming can aid in dissolution, but avoid excessive heat as it may degrade the antibiotic.

Issue: The this compound solution is cloudy or has formed a precipitate.
  • Possible Cause 1: Change in pH.

    • Solution: this compound is more soluble in acidic conditions. If the pH of your solution has shifted towards neutral or basic, a precipitate may form. Re-adjusting the pH with dilute HCl may redissolve the this compound.

  • Possible Cause 2: Solvent evaporation.

    • Solution: Over time, especially with volatile organic solvents, the concentration of this compound can increase, leading to precipitation. Ensure your storage containers are well-sealed.

  • Possible Cause 3: Saturation limit exceeded.

    • Solution: You may have exceeded the solubility limit of this compound in the chosen solvent system. Try diluting the solution with more solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
Dilute Hydrochloric AcidFreely Soluble[1][2][3]
Dimethylformamide (DMF)Freely Soluble[1][2][3]
WaterSlightly Soluble[1][2][3]
MethanolSlightly Soluble[1][2]
EthanolVery Slightly Soluble[1][4]
AcetoneVery Slightly Soluble[1][4]

Table 2: Experimentally Successful this compound Solution Preparations

Final ConcentrationSolvent SystemReference
1 mg/mLMethanol:Water (4:1, v/v)[1]
10% (w/v)Ethanol (80%), Dimethylformamide (10%)[4]
1 mg/mL (stock)Methanol[5]
100 µg/mL (intermediate)Methanol:0.1M HCl (8:2, v/v)[5][7]

Experimental Protocols

Protocol 1: Preparation of 1 mg/mL this compound Stock Solution in Methanol/Water

This protocol is suitable for preparing a standard stock solution for antimicrobial susceptibility testing and other in vitro assays.

Materials:

  • This compound powder

  • Methanol (analytical grade)

  • Deionized water

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar (optional)

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 4:1 (v/v) solution of methanol and deionized water. For example, to prepare 50 mL of the solvent mixture, combine 40 mL of methanol with 10 mL of deionized water.

  • Weigh the desired amount of this compound powder. To prepare a 1 mg/mL stock solution, weigh 10 mg of this compound for every 10 mL of the solvent mixture.

  • Add the this compound powder to the solvent mixture in a sterile conical tube or vial.

  • Vortex or use a magnetic stirrer to facilitate dissolution. Gentle warming may be applied if necessary.

  • Once the this compound is completely dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of 10% this compound Solution in Ethanol/DMF

This protocol is designed for applications requiring a higher concentration of this compound.

Materials:

  • This compound powder

  • Ethanol (absolute)

  • Dimethylformamide (DMF)

  • Sterile glass container

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound powder. For a 10% (w/v) solution, this would be 1 g of this compound for a final volume of 10 mL.

  • In a sterile glass container, first dissolve the this compound powder in the required volume of DMF. For a 10 mL final solution, use 1 mL of DMF.

  • Once the this compound is dissolved in DMF, add the required volume of ethanol to reach the final volume. For a 10 mL final solution, add 8 mL of ethanol.

  • Use a magnetic stirrer to ensure the solution is homogeneous.

  • Store the solution in a tightly sealed container at an appropriate temperature, such as 4°C for short-term use or -20°C for longer-term storage.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps weigh Weigh this compound Powder dissolve Dissolve Powder (Vortex/Stir/Gentle Heat) weigh->dissolve solvent Select Solvent System (e.g., MeOH/H2O, EtOH/DMF, dilute HCl) solvent->dissolve check Check for Cloudiness/ Precipitate dissolve->check adjust Adjust pH/ Add Solvent check->adjust If present sterilize Filter Sterilize (0.22 µm filter) check->sterilize If clear adjust->dissolve Re-dissolve aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound This compound murG MurG Enzyme This compound->murG Inhibits synthesis Cell Wall Synthesis murG->synthesis Catalyzes peptidoglycan Peptidoglycan Precursor (Lipid II) peptidoglycan->synthesis lysis Cell Lysis synthesis->lysis Disruption leads to

Caption: Simplified mechanism of action of this compound.

References

Technical Support Center: Optimizing Enramycin Dosage in Poultry Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enramycin dosage in poultry feed to achieve maximum efficacy.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental trials with this compound.

Issue 1: Suboptimal Growth Performance Despite this compound Supplementation

Question: We are administering this compound within the recommended dosage range, but we are not observing the expected improvement in broiler growth performance and feed conversion ratio (FCR). What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to suboptimal growth performance even with this compound supplementation. A systematic approach is necessary to identify the root cause.

Possible Causes & Troubleshooting Steps:

  • Incorrect Dosage or Uneven Mixing:

    • Verification: Double-check all calculations for the inclusion rate of the this compound premix. Ensure that the premix concentration is correctly accounted for to achieve the desired parts per million (ppm) in the final feed.

    • Homogeneity Testing: Conduct a feed analysis to confirm the uniform distribution of this compound throughout the feed batch. Inadequate mixing can lead to birds receiving inconsistent doses. Multi-stage mixing is recommended to ensure uniform dispersion.[1]

  • High Pathogen Load:

    • Diagnosis: this compound is highly effective against Gram-positive pathogens like Clostridium perfringens, the causative agent of necrotic enteritis.[1][2][3][4][5][6][7][8][9][10][11] However, an overwhelming pathogen challenge may require a dosage at the higher end of the recommended range for effective control.

    • Action: Conduct microbiological analysis of litter and intestinal samples to quantify the C. perfringens load. If the load is excessively high, consider a temporary increase in the this compound dosage for prophylactic or therapeutic purposes, in line with veterinary recommendations.

  • Presence of Gram-Negative Pathogens:

    • Diagnosis: this compound has minimal activity against Gram-negative bacteria such as E. coli or Salmonella.[12][13] If these pathogens are the primary cause of poor performance, this compound alone will not be effective.

    • Action: Perform a differential diagnosis to identify the causative agents. If Gram-negative bacteria are implicated, a different antimicrobial agent with a corresponding spectrum of activity may be required.

  • Feed Quality and Formulation:

    • Analysis: Poor quality feed ingredients or an imbalanced diet can negatively impact gut health and overall performance, masking the benefits of this compound.

    • Action: Ensure the feed formulation meets the nutritional requirements for the specific age and type of poultry.[2] Analyze feed for mycotoxins or other anti-nutritional factors.

Issue 2: High Incidence of Necrotic Enteritis with this compound Use

Question: We are using this compound as a prophylactic for necrotic enteritis, but we are still experiencing a high incidence of the disease in our flocks. What could be the reason for this?

Answer:

While this compound is a potent agent against Clostridium perfringens, several factors can lead to its apparent failure in controlling necrotic enteritis.

Possible Causes & Troubleshooting Steps:

  • Delayed Application:

    • Review: this compound is most effective when used prophylactically before a C. perfringens challenge. Review the timing of this compound administration in your feeding program.

    • Action: For prevention, this compound should be included in the feed during critical periods of susceptibility to necrotic enteritis, such as the starter and grower phases.

  • Insufficient Dosage:

    • Evaluation: The lower end of the recommended dosage range may not be sufficient in situations with high predisposing factors for necrotic enteritis (e.g., coccidiosis, high-protein diets).

    • Action: Consider increasing the dosage to the higher recommended levels for necrotic enteritis prevention, which can be around 8-12g of active ingredient per 1000 kgs of feed.[12]

  • Coccidiosis Challenge:

    • Diagnosis: Coccidiosis is a major predisposing factor for necrotic enteritis. Damage to the intestinal mucosa caused by coccidia provides a favorable environment for C. perfringens proliferation. This compound can alleviate clinical symptoms of coccidiosis by suppressing secondary anaerobic bacteria.[9][14]

    • Action: Implement an effective coccidiosis control program using anticoccidial feed additives or vaccines.

  • This compound Resistance:

    • Investigation: Although the development of resistance to this compound is slow and has not been widely reported for C. perfringens, it is a theoretical possibility.[6][9][11]

    • Action: Isolate C. perfringens from affected birds and determine its Minimum Inhibitory Concentration (MIC) for this compound. This will confirm the susceptibility of the specific strain.

Frequently Asked Questions (FAQs)

1. What is the recommended dosage range for this compound in broiler feed?

The recommended dosage of this compound typically ranges from 3 to 10 parts per million (ppm) in the final feed for growth promotion.[4][6] For the prevention of necrotic enteritis, a higher dosage of 5 to 10 ppm is often recommended.[4][12]

Application Dosage (ppm) Dosage ( g/ton of feed) Poultry Stage
Growth Promotion3 - 103 - 10Starter, Grower, Finisher
Necrotic Enteritis Prevention5 - 105 - 10Starter, Pre-starter
Necrotic Enteritis Treatment8 - 128 - 12As needed

Note: Dosages are for the active this compound ingredient. Always refer to the product label for specific inclusion rates of the premix.

2. What is the mechanism of action of this compound?

This compound is a polypeptide antibiotic that inhibits the cell wall synthesis of Gram-positive bacteria.[3][4][5][15] It specifically targets the enzyme MurG, which is crucial for the final step of peptidoglycan biosynthesis.[3] By disrupting this process, this compound compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[3]

Enramycin_Mechanism This compound This compound MurG MurG Enzyme This compound->MurG Inhibits Cell_Wall_Synthesis Cell Wall Synthesis MurG->Cell_Wall_Synthesis Catalyzes final step Peptidoglycan_Precursor Peptidoglycan Precursor Peptidoglycan_Precursor->Cell_Wall_Synthesis Required for Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Dosage_Optimization_Workflow Start Start: Day-old Chicks Randomization Randomization into Treatment Groups Start->Randomization T1 Control Diet Randomization->T1 T2 Low Dose this compound Randomization->T2 T3 Medium Dose this compound Randomization->T3 T4 High Dose this compound Randomization->T4 Data_Collection Data Collection (Body Weight, Feed Intake, Mortality) T1->Data_Collection T2->Data_Collection T3->Data_Collection T4->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Conclusion Determine Optimal Dosage Analysis->Conclusion

References

enramycin stability under feed pelleting and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of enramycin under feed pelleting and storage conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound during the feed pelleting process?

A1: this compound is generally considered a heat-stable polypeptide antibiotic. Several sources indicate that it remains active even after the feed pelleting process.[1] The hydrochloride salt of this compound exhibits excellent stability against heat, light, and humidity. [cite: 1 (from previous step)] However, the pelleting process, which involves high temperatures, moisture (steam), and pressure, can potentially impact the stability of any feed additive.[2][3] While specific quantitative data on this compound loss at different pelleting temperatures is limited in publicly available literature, its inherent stability suggests minimal degradation under standard pelleting conditions.

Q2: What is the expected shelf-life of this compound in a premix and complete feed?

A2: this compound premixes typically have a shelf life of 24 months when stored in a cool, dry, and well-ventilated place.[1][4] In complete feed, the stability of this compound is also considered high. One study indicated that a feed spiked with this compound is practically stable for one month when stored at 0°C.[5]

Q3: What are the primary factors that can lead to this compound degradation in feed?

A3: The primary factors that can affect the stability of this compound in feed are elevated temperature and moisture. A study has shown that storing a feed containing this compound at 30°C or higher for one month can result in a potency loss of about 10%.[5] High humidity can also contribute to the degradation of feed additives. Therefore, proper storage in a cool and dry environment is crucial.

Q4: Can I use standard analytical methods to determine this compound concentration after pelleting and storage?

A4: Yes, there are established analytical methods for quantifying this compound in feed matrices. The two common methods are the microbiological plate method and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The microbiological method assesses the potency of this compound, while HPLC-MS/MS provides a more specific quantification of the this compound molecules.[5][6][7][8]

Q5: Are there any known incompatibilities of this compound with other feed ingredients?

A5: The available literature does not highlight any major incompatibilities of this compound with common feed ingredients. However, it is always good practice to consider the overall composition of the feed, as some ingredients might create a microenvironment (e.g., high moisture or altered pH) that could potentially affect the stability of any feed additive over time.

Data on this compound Stability

The following tables summarize the available quantitative data on this compound stability. It is important to note that comprehensive public data is limited, and further internal studies are recommended for specific formulations and conditions.

Table 1: Stability of this compound in Feed During Storage

Storage Temperature (°C)Storage DurationPotency Loss (%)Reference
01 monthPractically stable[5]
≥ 301 month~10[5]
Cool, dry conditions24 months (premix)Not specified[1][4]

Table 2: this compound Stability During Feed Processing (General Information)

Processing StepKey ParametersReported Stability of this compoundReference
Feed PelletingTemperature, Moisture, PressureHigh stability, remains active[1]

Experimental Protocols

1. Microbiological Assay for this compound Potency in Feed

This method determines the amount of active this compound in a feed sample by measuring its inhibitory effect on a susceptible microorganism.

  • Principle: The potency of this compound is determined by comparing the diameter of the inhibition zone produced by a known concentration of an this compound standard to that produced by the feed sample extract.

  • Apparatus:

    • Autoclave

    • Incubator (37°C)

    • Petri dishes

    • Homogenizer/Stomacher

    • Centrifuge

    • pH meter

  • Reagents and Media:

    • This compound working standard

    • Test organism (e.g., Micrococcus luteus)

    • Assay agar

    • Buffer solutions

    • Extracting solvent (e.g., mixture of hydrochloric acid and acetone)[5]

  • Procedure:

    • Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations.

    • Sample Extraction:

      • Weigh a representative sample of the pelleted or stored feed.

      • Add the extracting solvent and homogenize.

      • Centrifuge the mixture and collect the supernatant.

      • Adjust the pH of the extract.[5]

    • Microbiological Assay:

      • Prepare agar plates seeded with the test organism.

      • Apply the standard solutions and the sample extracts to wells or onto paper discs placed on the agar surface.

      • Incubate the plates at the appropriate temperature until clear zones of inhibition are visible.

    • Data Analysis:

      • Measure the diameters of the inhibition zones.

      • Plot a standard curve of inhibition zone diameter versus the logarithm of the this compound concentration.

      • Determine the this compound concentration in the sample by interpolating its inhibition zone diameter on the standard curve.

2. UHPLC-MS/MS Method for this compound Quantification in Feed

This method provides a highly sensitive and specific quantification of this compound.

  • Principle: this compound is extracted from the feed matrix, cleaned up, and then separated and detected by Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

  • Apparatus:

    • UHPLC system

    • Tandem mass spectrometer

    • Solid-phase extraction (SPE) cartridges

    • Vortex mixer

    • Centrifuge

  • Reagents:

    • This compound analytical standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA)

    • Ultrapure water

    • Extraction solution (e.g., methanol containing hydrochloric acid)[7][8]

  • Procedure:

    • Sample Preparation and Extraction:

      • Grind the feed pellets to a fine powder.

      • Weigh a precise amount of the ground sample.

      • Add the extraction solution and vortex thoroughly.

      • Centrifuge the sample and collect the supernatant.

    • Clean-up:

      • Pass the extract through an appropriate SPE cartridge to remove interfering matrix components.

      • Wash the cartridge and elute the this compound.

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • UHPLC-MS/MS Analysis:

      • Inject the prepared sample into the UHPLC-MS/MS system.

      • Separate this compound from other components on a suitable analytical column.

      • Detect and quantify this compound using specific precursor-product ion transitions in the mass spectrometer.

    • Quantification:

      • Prepare a calibration curve using the this compound analytical standard.

      • Calculate the concentration of this compound in the sample based on the calibration curve.

Troubleshooting Guides

Troubleshooting for Microbiological Assays

IssuePossible Cause(s)Recommended Solution(s)
No or very small inhibition zones1. Inactive this compound. 2. Incorrect test organism or inoculum size. 3. Improper pH of the assay medium.1. Check the activity of the this compound standard. 2. Verify the viability and concentration of the test organism. 3. Ensure the pH of the agar medium is within the optimal range for the test organism.
Irregular or merged inhibition zones1. Uneven distribution of the sample on the plate. 2. Contamination of the agar plates.1. Ensure proper application of the sample to the wells or discs. 2. Use aseptic techniques to prevent contamination.
High variability between replicates1. Inhomogeneous sample. 2. Inconsistent sample extraction. 3. Variations in incubation conditions.1. Thoroughly grind and mix the feed sample before weighing. 2. Standardize the extraction procedure (e.g., shaking time, solvent volume). 3. Ensure uniform temperature and humidity in the incubator.

Troubleshooting for UHPLC-MS/MS Analysis

IssuePossible Cause(s)Recommended Solution(s)
Low this compound recovery1. Inefficient extraction from the feed matrix. 2. Loss of analyte during the clean-up step. 3. Degradation of this compound during sample preparation.1. Optimize the extraction solvent, time, and temperature. 2. Check the SPE protocol and ensure proper conditioning, loading, washing, and elution steps. 3. Keep samples cool and process them promptly.
Poor peak shape or retention time shifts1. Column degradation. 2. Matrix effects. 3. Incompatible sample solvent.1. Flush or replace the analytical column. 2. Improve the clean-up procedure to remove more matrix interferences. Use a matrix-matched calibration curve. 3. Ensure the final sample solvent is compatible with the mobile phase.
High background noise or interfering peaks1. Contamination from solvents, glassware, or the instrument. 2. Co-elution of matrix components.1. Use high-purity solvents and thoroughly clean all labware. Run a blank to identify the source of contamination. 2. Optimize the chromatographic gradient to improve the separation of this compound from interfering peaks.

Visualizations

Experimental_Workflow_Microbiological_Assay cluster_prep Sample & Standard Preparation cluster_assay Microbiological Assay cluster_analysis Data Analysis Feed_Sample Feed Sample Grind_Sample Grind & Homogenize Feed_Sample->Grind_Sample Weigh_Sample Weigh Sample Grind_Sample->Weigh_Sample Extraction Extract this compound Weigh_Sample->Extraction Apply_Samples Apply Extracts & Standards Extraction->Apply_Samples Enramycin_Standard This compound Standard Prepare_Standards Prepare Standard Solutions Enramycin_Standard->Prepare_Standards Prepare_Standards->Apply_Samples Prepare_Plates Prepare Seeded Agar Plates Prepare_Plates->Apply_Samples Incubate Incubate Plates Apply_Samples->Incubate Measure_Zones Measure Inhibition Zones Incubate->Measure_Zones Standard_Curve Create Standard Curve Measure_Zones->Standard_Curve Calculate_Potency Calculate Potency Standard_Curve->Calculate_Potency

Caption: Workflow for this compound Microbiological Assay.

Factors_Affecting_Stability cluster_pelleting Pelleting Process cluster_storage Storage Conditions Enramycin_Stability This compound Stability in Feed Temperature Temperature Enramycin_Stability->Temperature Moisture Moisture (Steam) Enramycin_Stability->Moisture Pressure Pressure Enramycin_Stability->Pressure Storage_Temp Storage Temperature Enramycin_Stability->Storage_Temp Storage_Humidity Relative Humidity Enramycin_Stability->Storage_Humidity Storage_Time Storage Duration Enramycin_Stability->Storage_Time

References

Technical Support Center: Addressing Potential Enramycin Resistance Development in Gut Flora

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating enramycin resistance in gut flora.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a polypeptide antibiotic that primarily acts on Gram-positive bacteria. Its mechanism of action involves the inhibition of the MurG enzyme, which is crucial for the biosynthesis of the bacterial cell wall.[1] By blocking MurG, this compound disrupts the transglycosylation step in peptidoglycan synthesis, leading to compromised cell wall integrity and eventual cell lysis.[1]

Q2: Which bacteria in the gut flora are most susceptible to this compound?

This compound demonstrates strong activity against Gram-positive bacteria, particularly Clostridium perfringens, a key pathogen in necrotic enteritis. It is also effective against various species of Streptococcus and Staphylococcus. Gram-negative bacteria are generally not susceptible to this compound.

Q3: What are the potential mechanisms of this compound resistance in gut bacteria?

While specific this compound resistance mechanisms are not extensively characterized, resistance in Gram-positive bacteria to polypeptide antibiotics can occur through several mechanisms:

  • Modification of the drug target: Alterations in the MurG enzyme could prevent this compound from binding effectively.

  • Cell wall modifications: Changes in the composition of the cell wall, such as alterations in teichoic acids, can reduce the binding of cationic antimicrobial peptides.

  • Efflux pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell.

  • Enzymatic inactivation: Although less common for this class of antibiotics, bacteria could potentially produce enzymes that degrade or modify this compound.

Q4: Are there known this compound resistance genes I can screen for?

Currently, specific, well-characterized this compound resistance genes are not widely reported in public databases like the Comprehensive Antibiotic Resistance Database (CARD) or the Antibiotic Resistance Genes Database (ARDB).[1][2][3][4] However, studies on the effects of this compound on the gut resistome have noted an increased expression of genes associated with resistance to other peptide antibiotics, such as bcrA, vanRI, and lsaE. Researchers may consider monitoring these as potential indirect indicators.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results for this compound against anaerobic gut bacteria.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxygen contamination Ensure strict anaerobic conditions are maintained throughout the experiment, from media preparation to incubation. Use anaerobic chambers or jars with appropriate gas mixtures (e.g., 5% CO₂, 10% H₂, 85% N₂) and anaerobic indicators.
Inappropriate growth medium Use a medium that supports the growth of a wide range of gut anaerobes. Brucella agar or broth supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium according to CLSI guidelines for anaerobic susceptibility testing.[5]
Incorrect inoculum preparation Prepare the inoculum from a fresh (24-48 hour) culture. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard to ensure a standardized bacterial concentration.
This compound solution instability Prepare fresh stock solutions of this compound for each experiment. Polypeptide antibiotics can be unstable in solution.
Variation in incubation time Adhere to a consistent incubation time as specified in the protocol (typically 48 hours for many anaerobes). Reading MICs too early or too late can lead to inaccurate results.[5]
Improper reading of MIC endpoints For broth microdilution, the MIC is the lowest concentration with no visible growth. For agar dilution, it is the lowest concentration that inhibits colony formation. Use a reading mirror for microdilution plates to aid in accurate endpoint determination.
Problem 2: Failure to amplify any genes using qPCR when screening for potential this compound resistance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor DNA quality from fecal samples Use a DNA extraction kit specifically designed for fecal or soil samples that includes steps for inhibitor removal. Assess DNA quality and quantity using spectrophotometry (A260/A280 and A260/A230 ratios) and fluorometry.
Non-specific or inefficient primers Since specific this compound resistance genes are not well-defined, if using primers for related resistance mechanisms, validate their specificity and efficiency. Design new primers based on conserved regions of potential target genes and validate them using gradient PCR and melt curve analysis.
Inappropriate qPCR cycling conditions Optimize the annealing temperature and extension time for your specific primers and target genes. Refer to general qPCR optimization protocols.
Low abundance of target genes The target resistance genes may be present at very low levels in your samples. Increase the amount of template DNA in the qPCR reaction or consider a pre-amplification step.
qPCR inhibition Dilute the template DNA to reduce the concentration of PCR inhibitors. Include an internal positive control in your qPCR reactions to test for inhibition.
Problem 3: No significant changes observed in gut microbiota composition (16S rRNA sequencing) after this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient sequencing depth Ensure that the sequencing depth is adequate to detect changes in less abundant taxa. Deeper sequencing may be required to observe subtle shifts in the microbiota.
Inappropriate time point for sampling The effects of this compound on the gut microbiota may be transient. Collect samples at multiple time points during and after treatment to capture the dynamics of the microbial community.
High inter-individual variation The baseline gut microbiota can vary significantly between individuals. Ensure a sufficient number of subjects in each group to achieve statistical power.
Bioinformatics analysis parameters The choice of bioinformatics pipeline and parameters (e.g., OTU clustering vs. ASVs, taxonomic assignment database) can influence the results. Use standardized and validated analysis pipelines.
This compound dosage and administration Verify that the dosage and route of administration of this compound are appropriate to induce a measurable effect on the gut microbiota.

Experimental Protocols

Protocol 1: Determination of this compound MIC by Broth Microdilution for Anaerobic Gut Isolates

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobic susceptibility testing.[6][7][8][9]

Materials:

  • This compound powder

  • 96-well microtiter plates

  • Anaerobic growth medium (e.g., Brucella broth supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood)

  • Anaerobic chamber or jars with gas-generating sachets

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Quality control strain (e.g., Clostridium perfringens ATCC 13124)[10][11]

Procedure:

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (refer to manufacturer's instructions) at a concentration 100x the highest desired final concentration.

  • Preparation of Microdilution Plates:

    • In an anaerobic chamber, perform serial two-fold dilutions of the this compound stock solution in the anaerobic growth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a 24-48 hour pure culture of the anaerobic isolate on a suitable agar plate, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Further dilute this suspension in the anaerobic growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plates and incubate under anaerobic conditions at 37°C for 48 hours.

  • Reading the MIC: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data Example for MIC Interpretation:

Organism This compound MIC Range (µg/mL) Interpretation
Clostridium perfringens (Susceptible)0.05 - 1.6Susceptible
Clostridium perfringens (Resistant)> 1.6Potentially Resistant
Staphylococcus aureus (Susceptible)0.013 - 0.413Susceptible

Note: These are example ranges based on available literature. Definitive breakpoints for this compound resistance have not been formally established by regulatory bodies like CLSI for gut anaerobes. Researchers should establish their own quality control ranges and interpret results based on wild-type distributions.

Protocol 2: Quantification of Potential Resistance Genes in Fecal DNA by qPCR

This protocol provides a general framework for qPCR analysis. Specific primers for this compound resistance are not yet defined, so researchers should first identify candidate genes (e.g., from whole-genome sequencing of resistant isolates or based on resistance to similar antibiotics).

Materials:

  • Fecal DNA extraction kit (inhibitor removal is critical)

  • qPCR instrument

  • SYBR Green or probe-based qPCR master mix

  • Validated primers for target gene(s) and 16S rRNA gene (as a reference)

  • Nuclease-free water

Procedure:

  • DNA Extraction: Extract total DNA from fecal samples using a validated kit. Quantify the DNA and assess its purity.

  • Primer Validation (if using new primers):

    • Perform a standard PCR and run the product on an agarose gel to confirm a single band of the expected size.

    • Perform a melt curve analysis in a qPCR run to ensure a single, sharp peak.

    • Run a standard curve using a serial dilution of a known amount of target DNA to determine primer efficiency (should be between 90-110%).

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.

    • Add the template DNA (e.g., 1-10 ng) to each well.

    • Include a no-template control (NTC) for each primer set.

    • Run samples in triplicate.

  • qPCR Cycling Conditions (Example):

    • Initial denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for each primer set)

      • Extension: 72°C for 30 seconds

    • Melt curve analysis (for SYBR Green)

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative abundance of the target resistance gene normalized to the 16S rRNA gene using the ΔΔCq method or by creating a standard curve for absolute quantification.

Visualizations

Enramycin_Action_Resistance This compound This compound CellWall Bacterial Cell Wall This compound->CellWall Enters/Interacts with MurG MurG Enzyme This compound->MurG Inhibits CellWall->MurG Peptidoglycan Peptidoglycan Synthesis MurG->Peptidoglycan Catalyzes Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to Resistance Resistance Mechanisms TargetMod MurG Modification Resistance->TargetMod e.g. Efflux Efflux Pump Resistance->Efflux e.g. WallMod Cell Wall Alteration Resistance->WallMod e.g. TargetMod->MurG Prevents binding Efflux->this compound Expels drug WallMod->this compound Reduces entry

Caption: Mechanism of this compound action and potential resistance pathways.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate 1. Isolate anaerobic bacterium from gut sample Inoculum 2. Prepare 0.5 McFarland inoculum Isolate->Inoculum Inoculate 4. Inoculate plate with bacterial suspension Inoculum->Inoculate PlatePrep 3. Prepare serial dilutions of this compound in 96-well plate PlatePrep->Inoculate Incubate 5. Incubate anaerobically (37°C, 48h) Inoculate->Incubate ReadMIC 6. Read plate to determine MIC (lowest concentration with no growth) Incubate->ReadMIC Interpret 7. Compare to breakpoints/ wild-type distribution ReadMIC->Interpret

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting_Tree Start Inconsistent MIC Results CheckAnaerobiosis Check anaerobic conditions (indicators, seals) Start->CheckAnaerobiosis CheckMedia Verify appropriate growth medium and supplements CheckAnaerobiosis->CheckMedia OK Resolved Problem Resolved CheckAnaerobiosis->Resolved Issue Found CheckInoculum Standardize inoculum (0.5 McFarland, fresh culture) CheckMedia->CheckInoculum OK CheckMedia->Resolved Issue Found CheckReagents Prepare fresh This compound stocks CheckInoculum->CheckReagents OK CheckInoculum->Resolved Issue Found CheckIncubation Ensure consistent incubation time (48h) CheckReagents->CheckIncubation OK CheckReagents->Resolved Issue Found CheckIncubation->Resolved OK CheckIncubation->Resolved Issue Found

Caption: Troubleshooting logic for inconsistent MIC results.

References

minimizing enramycin residue levels in edible animal tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on minimizing enramycin residue levels in edible animal tissues.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is monitoring its residue important?

A1: this compound is a polypeptide antibiotic used as a feed additive for poultry and pigs to prevent necrotic enteritis caused by Gram-positive pathogens like Clostridium perfringens.[1][2] It acts by inhibiting the biosynthesis of the bacterial cell wall.[1][3][4][5] Monitoring its residues in edible animal tissues is crucial to ensure food safety and adherence to regulatory limits, known as Maximum Residue Limits (MRLs).[6][7][8][9][10]

Q2: What are the established Maximum Residue Limits (MRLs) for this compound?

A2: Regulatory bodies in countries like Japan and Korea have established an MRL of 30 µg/kg for this compound in various edible tissues of chickens and pigs, including muscle, liver, kidney, and fat.[6][7][9] It is essential to consult the specific regulations of the target market for the most up-to-date MRLs.

Q3: What is the recommended withdrawal period for this compound?

A3: The withdrawal period is the time required after the last administration of a drug for its residue in the animal's tissues to deplete to levels below the MRL.[11] Studies have shown that this compound residue levels can be well below the 30 ppb MRL even with a 0-hour withdrawal period when administered in feed at therapeutic doses (e.g., 23 ppm).[12][13] However, withdrawal periods can be influenced by factors such as dosage, duration of treatment, and the specific tissues being analyzed.[11][14][15] Always adhere to the withdrawal period specified by the drug manufacturer and local regulations.

Q4: Which analytical methods are most suitable for detecting this compound residues?

A4: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is currently the most sensitive and robust method for the determination of this compound residues in swine and poultry tissues.[6][7][8][9][10] This method can achieve limits of quantification (LOQs) as low as 5 µg/kg in fat and 10 µg/kg in other tissues, which is well below the established MRL of 30 µg/kg.[6][8][9] Other methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Enzyme-Linked Immunosorbent Assay (ELISA) have been used, but they may lack the required sensitivity and specificity for confirmatory analysis.[6][7][16]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound residues.

Issue 1: Low recovery of this compound during sample extraction.

  • Question: My recovery rates for this compound A and B are consistently below the acceptable range (e.g., 70-110%). What could be the cause and how can I improve it?

  • Answer:

    • Inadequate Extraction Solvent: The choice of extraction solvent is critical. A mixture of methanol and hydrochloric acid has been shown to be effective.[6][7][8][9] The optimal concentration may vary. For instance, one study found that 55% methanol containing 0.2 M hydrochloric acid provided a good balance for extracting both this compound A and B.[7] It is advisable to optimize the methanol concentration for your specific tissue matrix.

    • Insufficient Homogenization: Ensure the tissue sample is thoroughly homogenized to allow for efficient solvent penetration and extraction of the analyte.

    • Suboptimal pH: The pH of the extraction solution can influence the solubility and stability of this compound. An acidic pH is generally preferred for extraction.

    • Matrix Effects: Edible tissues are complex matrices that can interfere with extraction. A solid-phase extraction (SPE) clean-up step is often necessary to remove interfering substances. ENV cartridges have been successfully used for this purpose.[6][8][9]

Issue 2: Poor chromatographic peak shape or resolution.

  • Question: I am observing tailing or broad peaks for this compound A and B in my UHPLC-MS/MS analysis. How can I improve the chromatography?

  • Answer:

    • Mobile Phase Composition: The composition of the mobile phase is crucial for good peak shape. A gradient elution using a combination of an aqueous phase with an organic modifier (e.g., acetonitrile or methanol) and a small amount of acid (e.g., formic acid) is typically used. Fine-tuning the gradient profile can significantly improve peak shape and resolution.

    • Column Selection: The choice of the analytical column is important. A C18 column is commonly used for the separation of this compound A and B. Ensure the column is not degraded and is appropriate for the mobile phase being used.

    • Flow Rate: Optimizing the flow rate can impact peak shape. A lower flow rate can sometimes lead to sharper peaks, but will also increase the run time.

    • Injection Volume and Solvent: Injecting a large volume of a solvent that is stronger than the initial mobile phase can lead to peak distortion. If possible, dissolve the final extract in a solvent similar in composition to the initial mobile phase.

Issue 3: Inconsistent or non-reproducible results.

  • Question: My results for this compound residue levels vary significantly between replicate samples. What are the potential sources of this variability?

  • Answer:

    • Inhomogeneous Sample: The distribution of this compound residues within a tissue sample may not be uniform. Ensure that the portion of tissue taken for analysis is representative of the whole sample by thorough homogenization.

    • Inconsistent Sample Preparation: Variations in any step of the sample preparation process, from weighing to extraction and clean-up, can introduce variability. Standardize all procedures and ensure they are followed precisely for each sample.

    • Instrument Instability: Fluctuations in the performance of the UHPLC-MS/MS system can lead to inconsistent results. Regularly check the system's performance, including calibration and sensitivity, using standard solutions.

    • Standard Curve Issues: An inaccurate or poorly constructed standard curve will lead to erroneous quantification. Prepare fresh standards regularly and ensure the calibration curve has a good correlation coefficient (e.g., >0.99).[6][8]

Data Presentation

Table 1: Maximum Residue Limits (MRLs) and Limits of Quantification (LOQs) for this compound

AnalyteMatrixMRL (µg/kg)Analytical MethodLOQ (µg/kg)Reference
This compoundSwine Muscle, Liver, Kidney30UHPLC-MS/MS10[6][7][9]
This compoundSwine Fat30UHPLC-MS/MS5[6][7][9]
This compoundChicken Muscle, Liver, Kidney, Fat30UHPLC-MS/MS10[6][7]

Table 2: Reported Residue Levels of this compound in Broiler Tissues (0-hour withdrawal)

TissueThis compound A (ppb)This compound B (ppb)Combined (A+B) (ppb)MRL (ppb)Reference
Liver--19.430[12][13]
Kidney--14.130[12][13]
MuscleNot DetectedNot DetectedNot Detected30[12][13]
Skin with FatNot DetectedNot DetectedNot Detected30[12][13]

Note: ppb (parts per billion) is equivalent to µg/kg.

Experimental Protocols

Protocol 1: Determination of this compound Residues in Swine Tissues by UHPLC-MS/MS

This protocol is a summary based on a validated method.[6][7][8][9]

  • Sample Preparation and Homogenization:

    • Weigh 2.0 g of homogenized tissue (muscle, liver, kidney, or fat) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of 55% methanol containing 0.2 M hydrochloric acid.

    • Vortex for 5 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step on the pellet and combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an ENV SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the residue in 1.0 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm filter.

    • Inject an aliquot into the UHPLC-MS/MS system.

  • UHPLC-MS/MS Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over several minutes.

    • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of this compound A and B.

Visualizations

Enramycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium UDP_NAG UDP-N-acetylglucosamine Lipid_I Lipid I UDP_NAG->Lipid_I MurA-F UDP_NAM_peptide UDP-N-acetylmuramic acid-pentapeptide UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG (Transglycosylase) Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall This compound This compound This compound->Lipid_II Inhibits Transglycosylation

Caption: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

Experimental_Workflow_Enramycin_Residue_Analysis cluster_workflow UHPLC-MS/MS Analysis Workflow Sample Tissue Sample (Muscle, Liver, Kidney, Fat) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acidified Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE_Cleanup Evaporation Evaporation to Dryness SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis UHPLC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical experimental workflow for this compound residue analysis.

Troubleshooting_Logic_Low_Recovery cluster_troubleshooting Troubleshooting: Low Analyte Recovery Start Low Recovery Observed Check_Extraction Check Extraction Solvent (Composition & pH) Start->Check_Extraction Check_Homogenization Verify Homogenization Efficiency Check_Extraction->Check_Homogenization Correct Optimize_Solvent Optimize Solvent Composition/pH Check_Extraction->Optimize_Solvent Incorrect Check_SPE Evaluate SPE Procedure Check_Homogenization->Check_SPE Efficient Improve_Homogenization Improve Homogenization Technique Check_Homogenization->Improve_Homogenization Inefficient Optimize_SPE Optimize SPE (Wash/Elution) Check_SPE->Optimize_SPE Suboptimal Resolved Issue Resolved Check_SPE->Resolved Optimal Optimize_Solvent->Resolved Improve_Homogenization->Resolved Optimize_SPE->Resolved

Caption: A logical troubleshooting guide for low this compound recovery.

References

overcoming matrix effects in enramycin residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enramycin residue analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in complex sample types.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

A1: Signal suppression or enhancement, commonly known as matrix effects, is a primary challenge in the LC-MS/MS analysis of this compound, especially in complex matrices like animal tissues and feed.[1][2][3] This phenomenon occurs when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source.[4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is by removing interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective cleanup method for this compound. Using a reversed-phase polymer cartridge, such as an ENV cartridge, can significantly reduce matrix interference.[5][6][7][8]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering substances. A common approach involves extraction with an acidified organic solvent followed by partitioning against a non-polar solvent like hexane to remove lipids.[9]

    • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it may also decrease the analyte signal, requiring a highly sensitive instrument.[10]

  • Employ Matrix-Matched Calibrants: To compensate for matrix effects that cannot be eliminated through sample cleanup, prepare calibration standards in a blank matrix extract that has been processed using the same method as the samples.[11] This helps to ensure that the calibration standards experience the same degree of signal suppression or enhancement as the analyte in the samples.

  • Use an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects. The SIL-IS will co-elute with the analyte and be affected by matrix interferences in the same way, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1] If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the behavior of this compound should be carefully validated.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve better separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.

Q2: What is the most effective extraction solvent for this compound from animal tissues?

A2: An acidified organic solvent is generally the most effective for extracting this compound, which is a polypeptide antibiotic. A mixture of methanol and hydrochloric acid has been shown to yield good recoveries.[6][7] Specifically, a solution of 55% methanol containing 0.2 M hydrochloric acid has been successfully used for extracting this compound from swine tissues.[6][7][8] The acidic conditions help to break the interactions between the basic this compound molecule and the tissue components.

Q3: My recovery of this compound is low and inconsistent. What could be the problem?

A3: Low and inconsistent recovery can stem from several factors in the analytical workflow.

Troubleshooting Steps:

  • Incomplete Extraction: Ensure the sample homogenization and extraction process is thorough. For tissue samples, multiple extraction steps (e.g., extracting the pellet two or three times) can significantly improve recovery.[6]

  • SPE Cartridge Conditioning and Elution: Improper conditioning of the SPE cartridge can lead to poor retention of the analyte. Ensure the cartridge is conditioned and equilibrated according to the manufacturer's instructions. For elution, use a solvent that is strong enough to desorb the this compound completely. An acidified organic solvent is often effective.

  • pH Adjustment: this compound's solubility and charge state are pH-dependent. During extraction and SPE, controlling the pH is crucial for consistent recovery. For example, after extraction, adjusting the pH of the supernatant may be necessary before loading it onto the SPE cartridge.[12]

  • Analyte Adsorption: this compound may adsorb to glassware or plasticware. Using polypropylene tubes can help minimize this issue.

Q4: I am having difficulty achieving the required Limit of Quantification (LOQ) for this compound in fatty tissues.

A4: Fatty tissues present a significant challenge due to the high lipid content, which can cause substantial matrix effects and interfere with extraction.

Troubleshooting Steps:

  • Lipid Removal: Incorporate a lipid removal step in your sample preparation.

    • Hexane Defatting: After the initial extraction with an acidified solvent, a liquid-liquid partitioning step with hexane can be used to remove a significant portion of the lipids.[9]

    • Freezing Out: For some matrices, leaving the extract at a very low temperature (e.g., -20°C) for an extended period can cause lipids to precipitate, after which they can be removed by centrifugation or filtration.

  • Optimized SPE: Utilize an SPE sorbent that is effective at retaining this compound while allowing lipids to pass through. A polymer-based sorbent is often a good choice.

  • Instrument Sensitivity: Ensure your LC-MS/MS system is tuned for optimal sensitivity for this compound. This includes optimizing the electrospray ionization (ESI) source parameters and the collision energy for the selected multiple reaction monitoring (MRM) transitions.

Experimental Protocols

Detailed Methodology for this compound Analysis in Swine Tissues using UHPLC-MS/MS

This protocol is based on a validated method for the determination of this compound in swine liver, kidney, muscle, and fat.[6][7][8]

1. Sample Preparation

  • Extraction:

    • Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of 55% methanol in water containing 0.2 M HCl.[6][7]

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 50 mL tube.

    • Repeat the extraction of the pellet twice more with 10 mL of the extraction solvent each time.

    • Combine all supernatants.

  • Cleanup (Solid-Phase Extraction):

    • Condition an ENV SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute this compound with 5 mL of methanol containing 0.1 M HCl.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. UHPLC-MS/MS Conditions

  • Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).[6]

  • Mobile Phase:

    • A: 0.2% formic acid in water

    • B: Methanol

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 95% B) to elute this compound, holds for a short period, and then returns to the initial conditions for re-equilibration.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound A: Precursor ion [M+3H]³⁺ m/z 786.1 → Product ions (e.g., m/z 1089.6, 178.9).[6]

      • This compound B: Precursor ion [M+3H]³⁺ m/z 790.9 → Product ions (e.g., m/z 1089.0, 193.2).[6]

Quantitative Data Summary

The following table summarizes the performance of a validated UHPLC-MS/MS method for this compound residue analysis in various swine tissues.

TissueSpiked Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)
Muscle 10, 30, 60, 10075.2 - 98.6< 910
Liver 10, 30, 60, 10070.9 - 101.4< 910
Kidney 10, 30, 60, 10072.1 - 99.8< 810
Fat 5, 15, 30, 5078.5 - 95.3< 75

Data synthesized from a study on this compound residues in swine tissues.[6][7][8]

Visualizations

Enramycin_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Homogenization of Tissue Sample Extraction 2. Extraction with Acidified Methanol Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Supernatant_Collection 4. Supernatant Collection Centrifugation1->Supernatant_Collection SPE_Conditioning 5. SPE Cartridge Conditioning SPE_Loading 6. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 7. Cartridge Washing SPE_Loading->SPE_Washing SPE_Elution 8. Elution of This compound SPE_Washing->SPE_Elution Evaporation 9. Evaporation to Dryness Reconstitution 10. Reconstitution Evaporation->Reconstitution LCMS_Analysis 11. UHPLC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Experimental workflow for this compound residue analysis.

Caption: Troubleshooting decision tree for matrix effects.

Sample_Cleanup_Methods cluster_methods Cleanup Techniques cluster_outcomes Primary Outcomes Crude_Extract Crude Sample Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE LLE Liquid-Liquid Extraction (LLE) Crude_Extract->LLE Dilution Dilution Crude_Extract->Dilution High_Purity High Purity (Removes most interferences) SPE->High_Purity Moderate_Purity Moderate Purity (Removes specific interferences) LLE->Moderate_Purity Reduced_Matrix Reduced Matrix Concentration (Dilutes all components) Dilution->Reduced_Matrix Final_Sample Cleaned Sample for LC-MS/MS Analysis High_Purity->Final_Sample Moderate_Purity->Final_Sample Reduced_Matrix->Final_Sample

Caption: Logical relationship of sample cleanup methods.

References

refining enramycin extraction methods for complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of enramycin from complex biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete cell lysis and extraction: this compound may be strongly bound to the sample matrix.- Ensure thorough homogenization of the tissue sample. - Use an appropriate extraction solvent. A mixture of 55% methanol containing 0.2 M hydrochloric acid has been shown to be effective for swine tissues.[1] - Perform multiple extraction steps. Re-extracting the sample pellet twice more with the same solvent can improve recovery.[1]
Suboptimal pH of extraction solvent: this compound's solubility is pH-dependent.- Acidified organic solvents can enhance extraction efficiency and precipitate proteins that may interfere with the analysis.[1]
Degradation of this compound: The antibiotic may be unstable under certain storage or extraction conditions.- Store stock solutions and samples at -20°C before analysis.[1] - A study on this compound in feed showed it is stable for one month at 0°C but loses about 10% potency at 30°C or higher.[2]
High Matrix Effects Co-extraction of interfering compounds: Complex biological samples contain numerous endogenous substances that can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry.[3][4]- Sample Cleanup: Employ a cleanup step after extraction. Solid-phase extraction (SPE) with a suitable cartridge (e.g., ENV) is a common and effective method.[1] - Liquid-Liquid Extraction: This can be used as a purification step to remove interfering substances.[5] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[1]
Poor Chromatographic Peak Shape Inappropriate mobile phase composition: The mobile phase may not be optimal for the separation of this compound A and B.- Use a gradient elution program instead of isocratic elution to better separate this compound from matrix impurities.[1] - An effective mobile phase combination is 0.1% formic acid in water and methanol.[5]
Inconsistent Results Variability in sample preparation: Inconsistent homogenization, extraction times, or volumes can lead to variable results.- Follow a standardized and validated protocol meticulously for all samples. - Use calibrated equipment and ensure accurate measurements of all reagents and samples.
Instrumental variability: Fluctuations in the performance of the analytical instrument (e.g., LC-MS/MS) can cause inconsistencies.- Perform regular instrument maintenance and calibration. - Use an internal standard to normalize for variations in instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound from animal tissues?

A1: A mixture of 55% methanol containing 0.2 M hydrochloric acid has been shown to be effective for extracting this compound from swine tissues, including liver, kidney, pork, and fat.[1] This solvent combination aids in both dissolving this compound and precipitating interfering proteins.[1]

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

A2: To minimize matrix effects, a robust sample cleanup procedure is essential. Solid-phase extraction (SPE) is a widely used technique.[1] Additionally, using matrix-matched calibration curves, where standards are prepared in a blank sample matrix, can help to accurately quantify this compound by compensating for signal suppression or enhancement caused by co-eluting matrix components.[1]

Q3: What are the typical recovery rates for this compound extraction?

A3: With an optimized protocol involving extraction with acidified methanol and SPE cleanup, satisfactory recoveries ranging from 70.99% to 101.40% have been achieved for this compound in swine tissues.[1]

Q4: What analytical technique is most suitable for the quantification of this compound?

A4: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining this compound residues in biological samples.[1] This technique allows for the accurate quantification of both this compound A and this compound B.

Q5: What are the established maximum residue limits (MRLs) for this compound in animal tissues?

A5: In Japan and Korea, the maximum residue limit (MRL) for this compound as a growth promoter in chickens and pigs is 30 μg/kg for muscle, liver, kidney, and fat tissues.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from a validated this compound extraction and analysis method in swine tissues.

ParameterThis compound AThis compound BReference
Limit of Quantification (LOQ) in Fat 5 µg/kg5 µg/kg[1]
Limit of Quantification (LOQ) in other tissues (liver, kidney, pork) 10 µg/kg10 µg/kg[1]
Recovery Rate (at four spiking levels) 70.99% - 101.40%70.99% - 101.40%[1]
Intra-day Precision (RSD) < 9%< 9%[1]
Inter-day Precision (RSD) < 9%< 9%[1]

Experimental Protocols

Protocol 1: this compound Extraction from Swine Tissues using SPE

This protocol describes a method for the extraction and cleanup of this compound from swine tissues for UHPLC-MS/MS analysis.[1]

1. Sample Preparation:

  • Accurately weigh 2 g of homogenized tissue sample into a 50 mL polypropylene tube.

2. Extraction:

  • Add 10 mL of 55% methanol in purified water containing 0.2 M HCl to the sample.

  • Vortex the mixture at 200 rpm for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 50 mL polypropylene tube.

  • Repeat the extraction process on the pellet twice more, each time with 10 mL of the extraction solvent.

  • Combine all the supernatants.

  • Evaporate the organic layer to a volume of 12.5 mL.

  • Add 2.5 mL of 0.2 M HCl to bring the total volume to 15 mL.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Use a Bond Elute ENV cartridge for purification.

  • Conditioning: Precondition the cartridge sequentially with 5 mL of methanol and 5 mL of water.

  • Loading: Load the supernatant from the extraction step onto the cartridge.

  • Washing:

    • Rinse the cartridge with 6 mL of a methanol:5% ammonia solution (2:8, v/v).

    • Dry under vacuum for 1 minute.

    • Rinse the cartridge with 6 mL of 1% ethyl acetate.

    • Dry under vacuum for 2 minutes.

  • Elution:

    • Elute the target compound with 8 mL of a mixture of methanol and 0.2 M HCl (8:2, v/v).

    • Dry the eluate under vacuum for 1 minute.

4. Final Preparation for Analysis:

  • The eluted sample is then ready for analysis by UHPLC-MS/MS.

Protocol 2: this compound Extraction from Swine Liver using LLE

This protocol details a rapid method for this compound extraction from swine liver using liquid-liquid extraction (LLE).[5]

1. Sample Preparation:

  • Homogenize swine liver samples.

2. Extraction:

  • Extract the sample twice with a solution of 0.1 M hydrochloric acid and acetonitrile (3:7, by volume).

  • Centrifuge the mixture and collect the supernatant.

3. Liquid-Liquid Extraction (LLE) Cleanup:

  • Purify the extract by performing a liquid-liquid extraction with ethyl acetate and hexane.

  • Centrifuge to separate the layers.

4. Final Preparation for Analysis:

  • Collect the lower aqueous layer.

  • Dilute the extract with a 0.1% formic acid solution.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow_spe cluster_extraction Extraction cluster_cleanup SPE Cleanup homogenization 1. Homogenize Tissue Sample add_solvent 2. Add Acidified Methanol vortex 3. Vortex centrifuge1 4. Centrifuge & Collect Supernatant repeat_extraction 5. Repeat Extraction Twice combine_supernatants 6. Combine Supernatants evaporate 7. Evaporate Organic Layer add_hcl 8. Add HCl & Centrifuge condition_spe 9. Condition SPE Cartridge add_hcl->condition_spe load_sample 10. Load Sample condition_spe->load_sample wash_spe 11. Wash Cartridge load_sample->wash_spe elute 12. Elute this compound wash_spe->elute analysis 13. UHPLC-MS/MS Analysis elute->analysis

Caption: Workflow for this compound Extraction from Tissues using SPE.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low this compound Recovery incomplete_extraction Incomplete Extraction low_recovery->incomplete_extraction suboptimal_ph Suboptimal pH low_recovery->suboptimal_ph degradation Analyte Degradation low_recovery->degradation optimize_solvent Optimize Solvent & Multiple Extractions incomplete_extraction->optimize_solvent acidify_solvent Use Acidified Solvent suboptimal_ph->acidify_solvent control_temperature Control Storage/Processing Temperature degradation->control_temperature

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Enhancing the In Vivo Antibacterial Efficacy of Enramycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments aimed at enhancing the antibacterial efficacy of enramycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does this influence its in vivo use?

A1: this compound is a polypeptide antibiotic that inhibits the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3][4][5] Specifically, it targets the enzyme MurG, which catalyzes the transglycosylation step in the formation of Lipid II, a precursor of peptidoglycan.[1][3][5] This action disrupts cell wall integrity, leading to cell lysis and death, particularly in Gram-positive bacteria.[1][3] A key characteristic of this compound for in vivo applications is its poor absorption from the gastrointestinal tract.[6] This makes it highly effective for treating and preventing enteric infections, as the drug is concentrated at the site of infection in the gut.[6]

Q2: What is the antibacterial spectrum of this compound, and which in vivo models are most relevant?

A2: this compound is primarily effective against Gram-positive bacteria. It shows high activity against Clostridium perfringens, a major cause of necrotic enteritis in poultry and pigs, as well as various strains of Staphylococcus aureus.[7][8][9] Therefore, the most relevant in vivo models for studying this compound's efficacy are:

  • Poultry Necrotic Enteritis Model: Typically involves challenging broiler chickens with a pathogenic strain of Clostridium perfringens.[10][11]

  • Murine Infection Models: Mouse models of gas gangrene or enteritis induced by Clostridium perfringens are also used.[10][12][13] For systemic or skin infections, murine models of Staphylococcus aureus infection are appropriate.[14][15][16]

Q3: Is antimicrobial resistance to this compound a significant concern for in vivo studies?

A3: The development of resistance to this compound is reported to be slow.[6] Additionally, there is a lack of cross-resistance with other classes of antibiotics, which is attributed to its unique mechanism of action.[4] However, as with any antimicrobial agent, the potential for resistance development exists, and it is crucial to monitor the susceptibility of your target organisms throughout your experiments.

Q4: Can this compound be used in combination with other compounds to enhance its efficacy?

A4: Yes, combination therapy is a promising strategy to enhance the in vivo efficacy of this compound. Synergistic effects have been reported with other antibiotics, such as aminoglycosides. Probiotics have also been studied in combination with this compound in poultry, showing benefits in gut health and performance.[7] When considering combination studies, it is essential to perform in vitro synergy testing, such as checkerboard assays, to identify promising candidates before moving to in vivo models.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected in vivo efficacy of this compound.

Possible Cause Troubleshooting Step
Inadequate dosage Review the literature for established effective doses of this compound in your specific animal model and for the target pathogen. Consider performing a dose-response study to determine the optimal dose for your experimental conditions.
Poor bioavailability at the site of infection For non-enteric infections, the poor absorption of orally administered this compound may be the issue. Consider alternative routes of administration, such as parenteral injection, if appropriate for your study and if the formulation allows.
Degradation of this compound in feed Ensure proper mixing and storage of this compound-medicated feed to prevent degradation.[17]
Development of resistance Isolate the target pathogen from treated animals and determine its minimum inhibitory concentration (MIC) for this compound to check for any increase in resistance.
Inappropriate animal model Ensure that the chosen animal model accurately mimics the infection you are studying and that the pathogen is virulent enough to cause consistent disease.

Problem 2: Difficulty in establishing a consistent in vivo infection model.

Possible Cause Troubleshooting Step
Insufficiently virulent pathogen strain Use a well-characterized, virulent strain of the pathogen. For C. perfringens, NetB-positive strains are often used to induce necrotic enteritis.[10]
Variation in host immune response Use animals of the same age, sex, and genetic background to minimize variability. Ensure a consistent and controlled environment for the animals.
Inconsistent pathogen challenge dose Carefully standardize the preparation and administration of the bacterial inoculum to ensure each animal receives a consistent dose.
Gut microbiota interference The resident gut microbiota can influence the colonization of the pathogen. Consider using pre-treatment with an antibiotic to which the challenge organism is resistant to facilitate colonization.[12]

Problem 3: Challenges in assessing the synergistic effects of this compound with other compounds in vivo.

Possible Cause Troubleshooting Step
Lack of in vitro synergy Confirm synergy in vitro using methods like the checkerboard assay or time-kill curves before proceeding to in vivo studies.[18][19]
Pharmacokinetic mismatch of the combined drugs The drugs in a combination should ideally have similar pharmacokinetic profiles to ensure they are present at the site of infection at the same time and at effective concentrations.[20]
In vivo antagonism While synergistic in vitro, some drug combinations can be antagonistic in vivo due to complex interactions with the host.[20] If in vivo results are poor despite in vitro synergy, consider re-evaluating the combination or the dosage.
Inadequate in vivo study design The in vivo synergy study should include control groups for each drug alone, the combination, and a vehicle control to accurately assess the interaction.[21][22]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound Against Clostridium perfringens in Broiler Chickens

Treatment GroupChallenge OrganismThis compound Dose (ppm in feed)Outcome MeasureResultReference
ControlC. perfringens0Lesion ScoreHigh[7]
This compoundC. perfringens10Lesion ScoreSignificantly Reduced[7]
ControlC. perfringens0Feed Conversion Ratio (FCR)Increased[7]
This compoundC. perfringens10Feed Conversion Ratio (FCR)Improved[7]

Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens (Oral Administration)

ParameterValueUnitReference
BioavailabilityVery Low%[6]
AbsorptionPoor from GI tract-[6]
Residue in MuscleNot detectableppb[6]
Residue in Liver (0-hr withdrawal)19.4ppb[6]
Residue in Kidney (0-hr withdrawal)14.1ppb[6]

Experimental Protocols

Protocol 1: In Vivo Murine Model of Clostridium perfringens Intestinal Colonization

This protocol is adapted from established methods for inducing C. perfringens intestinal colonization in mice.[12]

Materials:

  • BALB/c mice (male or female, 20-25 g)

  • Clindamycin hydrochloride

  • Sterile 0.9% sodium chloride

  • Sterile oral gavage needles

  • Pathogenic strain of Clostridium perfringens (e.g., a type A strain)

  • Thioglycollate (TH) broth

  • Tryptose-Sulfite-Cycloserine (TSC) agar plates

Procedure:

  • Antibiotic Pre-treatment: Treat mice orally for 4 days with 1.0 mg of clindamycin dissolved in 0.5 ml of sterile saline using oral gavage. This reduces the competing gut microbiota.

  • Rest Period: Allow a 48-hour period with no treatment after the clindamycin course.

  • Bacterial Challenge:

    • Culture the C. perfringens strain in TH broth to the desired concentration (e.g., ~10⁸ CFU/ml).

    • Orally challenge the mice with 0.5 ml of the bacterial culture. A control group should receive sterile TH broth only.

  • This compound Treatment:

    • Prepare this compound in the desired vehicle (e.g., mixed in feed or dissolved in a suitable solvent for oral gavage).

    • Administer this compound at different doses to treatment groups starting at a defined time point post-challenge (e.g., 2 hours).

  • Monitoring and Sample Collection:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, diarrhea).

    • At predetermined time points, euthanize subgroups of mice.

    • Collect mucosal scrapings from the small intestine, cecum, and colon.

  • Bacterial Enumeration:

    • Weigh the collected tissue samples and resuspend them in TH medium.

    • Perform serial dilutions and plate on TSC agar for selective enumeration of C. perfringens.

    • Incubate anaerobically overnight at 37°C and count the characteristic black colonies to determine the CFU per gram of tissue.

Protocol 2: In Vitro Checkerboard Synergy Assay

This protocol provides a general framework for assessing the synergistic activity of this compound with another antimicrobial agent.[18][19][23]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB) or other suitable broth for the test organism

  • This compound stock solution

  • Stock solution of the second antimicrobial agent

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/ml)

Procedure:

  • Plate Preparation:

    • Dispense 50 µl of MHB into each well of the 96-well plate.

    • Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antimicrobial along the y-axis (e.g., rows A-G). This creates a matrix of different concentration combinations.

    • Include wells with each drug alone (e.g., column 11 for the second drug, row H for this compound) to determine their individual MICs.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of ~5 x 10⁵ CFU/ml in each well.

    • Inoculate each well (except the sterility control) with 100 µl of the diluted bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculating the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpreting the Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizations

Signaling Pathways and Experimental Workflows

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior F6P Fructose-6-P UDP_GlcNAc UDP-GlcNAc F6P->UDP_GlcNAc GlmS, GlmM, GlmU UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB MurG MurG UDP_GlcNAc->MurG UDP-GlcNAc (donor) UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I Translocation Lipid_P Undecaprenyl-P (Lipid Carrier) MraY MraY Lipid_P->MraY Lipid_I->MurG Lipid_II Lipid II Flippase Flippase (MurJ) Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II PGN Growing Peptidoglycan Chain Flippase->PGN Translocation PBP Penicillin-Binding Proteins (PBPs) PGN->PBP Transglycosylation & Transpeptidation This compound This compound This compound->MurG Inhibition

Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound on MurG.

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Pathogen Prepare Pathogen Inoculum Challenge Induce Infection (e.g., oral gavage, injection) Pathogen->Challenge Animals Acclimatize Animals Animals->Challenge Treatment Prepare this compound Formulation (and combination agent, if applicable) Dosing Administer Treatments Treatment->Dosing Grouping Randomize into Treatment Groups (Control, this compound, Combo) Challenge->Grouping Grouping->Dosing Monitoring Monitor Clinical Signs & Weight Dosing->Monitoring Sampling Collect Samples (Tissues, Blood) Monitoring->Sampling Enumeration Bacterial Enumeration (CFU counts) Sampling->Enumeration Histo Histopathology Sampling->Histo Data Statistical Analysis Enumeration->Data Histo->Data

Caption: General workflow for an in vivo efficacy study of this compound.

References

Validation & Comparative

Enramycin vs. Bacitracin: A Comparative Efficacy Guide for Broiler Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of enramycin and bacitracin, two widely used antibiotic growth promoters in the broiler industry. The following sections detail their mechanisms of action, impact on gut health, and performance in broiler chickens, supported by experimental data.

Overview and Mechanism of Action

This compound and bacitracin are both polypeptide antibiotics effective against Gram-positive bacteria, which are common culprits in intestinal diseases that impair broiler growth and performance. Their primary application in poultry production is the prevention and control of necrotic enteritis caused by Clostridium perfringens.

This compound is a polypeptide antibiotic produced by Streptomyces fungicidus. Its mechanism of action involves the inhibition of the enzyme MurG, which is crucial for the biosynthesis of the bacterial cell wall.[1] By disrupting this process, this compound compromises the integrity of the bacterial cell wall, leading to cell lysis.[1] This mode of action makes it particularly effective against Gram-positive gut pathogens.[2][3]

Bacitracin , commonly used as zinc bacitracin or bacitracin methylene disalicylate (BMD), is a mixture of polypeptides produced by Bacillus subtilis and Bacillus licheniformis. It also inhibits bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane. This disruption prevents the synthesis of the cell wall, ultimately leading to bacterial cell death. Bacitracin's efficacy is primarily directed against Gram-positive bacteria.

Comparative Efficacy in Broilers

Direct comparative studies providing head-to-head data on the growth performance of this compound and bacitracin are limited. However, several studies have evaluated their individual effects on broiler performance and gut health, often in comparison to a control diet or other feed additives.

Growth Performance

Both this compound and bacitracin have been shown to improve growth performance in broilers, primarily through the improvement of feed conversion ratio (FCR) and, in some cases, body weight gain. It is important to note that the effectiveness of these antibiotics can be influenced by various factors, including diet composition, environmental conditions, and the health status of the birds.

Table 1: Summary of Experimental Protocols for this compound and Bacitracin Efficacy Studies in Broilers

Reference Antibiotic & Dosage Broiler Strain Duration Key Parameters Measured
Chen and Yu, 2020This compound (10 mg/kg)Ross 30835 daysCecal microbiota, antibiotic resistance genes
El-Gharbawy et al., 2019Bacitracin (100 mg/L in drinking water)Cobb25 daysClinical signs, mortality, performance, hematology
Crisol-Martinez et al., 2017Zinc Bacitracin (50 ppm)Cobb10 daysGrowth performance, cecal microbiota

Table 2: Comparative Growth Performance Data (Selected Studies)

Reference Treatment Body Weight Gain (g) Feed Intake (g) Feed Conversion Ratio (FCR)
Study 1 (Hypothetical Direct Comparison)
Control200036001.80
This compound (10 ppm)210036751.75
Bacitracin (50 ppm)208036601.76
Crisol-Martinez et al., 2017
Control--Reduced with Zinc Bacitracin
Zinc Bacitracin (50 ppm)--

Note: Data from different studies cannot be directly compared due to variations in experimental conditions. A hypothetical direct comparison is included for illustrative purposes.

Gut Health and Microbiota Modulation

A key mechanism through which this compound and bacitracin enhance broiler performance is by modulating the gut microbiota and improving intestinal health.

This compound has been shown to have a significant impact on the cecal microbiota of broilers. It can decrease the diversity of the gut microbiome and specifically reduce the abundance of certain bacterial groups. For instance, some studies have reported a decrease in the population of Clostridium perfringens.

Bacitracin also alters the intestinal bacterial population. Studies have indicated that supplementation with bacitracin can change the composition and increase the diversity of the cecal microbiota by reducing dominant species. It has also been shown to modulate the intestinal immune system, exhibiting anti-inflammatory effects, particularly in the early stages of a broiler's life.

Experimental Methodologies

The evaluation of this compound and bacitracin efficacy in broilers typically involves controlled experimental trials. The following is a generalized workflow for such studies.

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analysis Phase A Day-old broiler chicks acquisition B Random allocation to treatment groups A->B D Feed supplementation: - Control (No additive) - this compound - Bacitracin B->D C Basal diet formulation C->D E Rearing under controlled conditions (Temperature, Lighting) D->E F Data Collection: - Body weight - Feed intake E->F H Sample Collection: - Intestinal contents - Tissues E->H G Performance Calculation: - Body Weight Gain - Feed Conversion Ratio F->G J Statistical Analysis & Reporting G->J I Laboratory Analysis: - Microbiota analysis (16S rRNA) - Intestinal morphology - Gene expression H->I I->J G cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis UDP_NAG UDP_NAG UDP_NAM_peptide UDP_NAM_peptide UDP_NAG->UDP_NAM_peptide Multiple steps Lipid_I Lipid_I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid_II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Transpeptidation Bacterial_Cell_Wall Bacterial_Cell_Wall Peptidoglycan->Bacterial_Cell_Wall Forms This compound This compound This compound->Lipid_I Inhibits MurG Bacitracin Bacitracin Bacitracin->Lipid_II Inhibits dephosphorylation of lipid carrier

References

Enramycin in the Spotlight: A Comparative Guide to Polypeptide Antibiotics for Growth Promotion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at enramycin versus other leading polypeptide antibiotics, supported by experimental data, to inform research and development in animal nutrition and health.

The use of in-feed antibiotics to enhance growth and feed efficiency in livestock has been a cornerstone of animal production for decades. Among these, polypeptide antibiotics have carved out a significant niche. This guide provides a detailed comparison of this compound with other prominent polypeptide and related antibiotics used for growth promotion, focusing on their performance, mechanisms of action, and the experimental frameworks used to evaluate their efficacy.

Performance Data: A Head-to-Head Comparison

The ultimate measure of a growth promoter's efficacy lies in its ability to improve key production parameters such as body weight gain and feed conversion ratio (FCR). The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of this compound and its alternatives in both broiler chickens and swine.

Broiler Performance Data
AntibioticDosageAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Study Highlights
This compound 10 g/ton No significant difference compared to control.[1][2][3]No significant difference compared to control.[1][2][3]Associated with decreased gut microbial richness.[1][2][4]
Zinc Bacitracin 55 g/ton No significant difference compared to control.[1][2]No significant difference compared to control.[1][2]Increased relative abundance of Bilophila spp. in the gut.[4]
Avilamycin 10 g/ton Statistically greater weight gain compared to control.[1][2][3]Better feed conversion compared to control.[1][2][3]The only antibiotic in the study to show significant performance improvements.[1][2][3]
Colistin -Improved growth performance.[5]-Enhanced gut morphology and health.[5]
Swine Performance Data
AntibioticDosageAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Study Highlights
Avilamycin 5-60 ppmIncreased ADG at all tested concentrations.Improved FCR at concentrations of 10 ppm and higher.Effective dose for improving ADG was 5-10 ppm, and for FCR was 10-60 ppm.
Colistin ---Widely used to enhance swine growth; however, concerns about resistance are growing.[6]

Mechanisms of Action: More Than Just Bug Killers

While the primary mode of action for these antibiotics is their antimicrobial activity, their growth-promoting effects are multi-faceted, involving modulation of the gut microbiota, improvements in gut morphology, and potential interactions with the host's immune system.

This compound , a polypeptide antibiotic, is particularly effective against Gram-positive bacteria, most notably Clostridium perfringens, a key player in necrotic enteritis.[7] By suppressing such pathogenic bacteria, this compound helps to maintain a healthier gut environment.

Bacitracin , another polypeptide, also targets Gram-positive bacteria by inhibiting the synthesis of their cell walls.[8] Its use has been shown to modulate the intestinal immune system, particularly in the early life of broilers, suggesting an anti-inflammatory effect.[9]

Avilamycin , an oligosaccharide, takes a different approach by inhibiting bacterial protein synthesis.[8] This action helps to shape the gut microbial community in a way that is beneficial for the host.

Colistin , a member of the polymyxin family, is a cationic polypeptide that disrupts the outer membrane of Gram-negative bacteria.[10] This mechanism not only kills the bacteria but can also neutralize endotoxins.

The following diagram illustrates the proposed mechanisms through which these antibiotics contribute to growth promotion.

Growth_Promoter_Mechanisms Proposed Mechanisms of Antibiotic Growth Promoters cluster_Antibiotics Antibiotic Growth Promoters cluster_Gut_Microbiota Gut Microbiota Modulation cluster_Gut_Health Improved Gut Health & Function cluster_Host_Effects Host Physiological Effects This compound This compound Inhibition_of_Pathogens Inhibition of Pathogenic Bacteria (e.g., Clostridium perfringens) This compound->Inhibition_of_Pathogens Bacitracin Bacitracin Bacitracin->Inhibition_of_Pathogens Avilamycin Avilamycin Alteration_of_Microbial_Composition Alteration of Microbial Composition Avilamycin->Alteration_of_Microbial_Composition Colistin Colistin Colistin->Inhibition_of_Pathogens Reduced_Inflammation Reduced Gut Inflammation Inhibition_of_Pathogens->Reduced_Inflammation Reduction_of_Microbial_Metabolites Reduction of Growth-Depressing Microbial Metabolites Alteration_of_Microbial_Composition->Reduction_of_Microbial_Metabolites Increased_Nutrient_Absorption Increased Nutrient Absorption Reduction_of_Microbial_Metabolites->Increased_Nutrient_Absorption Improved_Morphology Improved Intestinal Morphology (e.g., villus height) Improved_Morphology->Increased_Nutrient_Absorption Enhanced_Barrier_Function Enhanced Intestinal Barrier Function Enhanced_Barrier_Function->Increased_Nutrient_Absorption Reduced_Inflammation->Improved_Morphology Improved_Growth_Performance Improved Growth Performance (ADG, FCR) Increased_Nutrient_Absorption->Improved_Growth_Performance

Caption: Mechanisms of antibiotic growth promoters.

Experimental Protocols: A Framework for Evaluation

To ensure the objective evaluation of growth promoters, standardized experimental protocols are crucial. Below is a generalized workflow for a typical broiler feeding trial designed to assess the efficacy of these antibiotics.

Standard Broiler Growth Promoter Efficacy Trial

1. Animal and Housing:

  • Animals: Day-old broiler chicks of a specific commercial strain (e.g., Cobb 500, Ross 308) are used.[1][2][4] Birds are randomly allocated to treatment groups.

  • Housing: Birds are housed in environmentally controlled pens with a set number of birds per pen to ensure uniform conditions.

2. Diets and Treatments:

  • A basal diet (typically corn-soybean meal-based) is formulated to meet the nutritional requirements of the broilers at different growth phases (starter, grower, finisher).

  • The experimental diets consist of the basal diet supplemented with the specific antibiotic growth promoter at a predetermined dosage. A control group receives the basal diet without any antibiotic supplementation.

3. Data Collection:

  • Performance Parameters: Body weight and feed intake are measured at regular intervals (e.g., weekly) to calculate ADG, average daily feed intake (ADFI), and FCR.

  • Gut Health and Microbiology: At the end of the trial, a subset of birds from each group is euthanized to collect samples from the gastrointestinal tract (e.g., ileum, cecum) for analysis of intestinal morphology (villus height, crypt depth) and microbial composition (e.g., 16S rRNA sequencing).[1][2][4]

4. Statistical Analysis:

  • The collected data are subjected to statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups and the control group.

The following diagram outlines a typical experimental workflow for evaluating antibiotic growth promoters in broilers.

Experimental_Workflow Typical Experimental Workflow for Broiler Growth Promoter Trial Start Start Animal_Selection Day-old broiler chicks (e.g., Cobb 500) Start->Animal_Selection End End Randomization Random allocation to treatment groups Animal_Selection->Randomization Dietary_Treatments Feeding of experimental diets (Control vs. Antibiotic-supplemented) Randomization->Dietary_Treatments Performance_Monitoring Weekly measurement of body weight and feed intake Dietary_Treatments->Performance_Monitoring Sample_Collection Collection of intestinal samples at trial termination Dietary_Treatments->Sample_Collection Data_Calculation Calculation of ADG, ADFI, FCR Performance_Monitoring->Data_Calculation Statistical_Analysis Statistical analysis of all data Data_Calculation->Statistical_Analysis Gut_Health_Analysis Analysis of intestinal morphology and microbiota Sample_Collection->Gut_Health_Analysis Gut_Health_Analysis->Statistical_Analysis Conclusion Conclusion on the efficacy of the growth promoter Statistical_Analysis->Conclusion Conclusion->End

Caption: Broiler growth promoter trial workflow.

Conclusion

The selection of an appropriate antibiotic growth promoter is a critical decision in animal production, with implications for both animal performance and health. While this compound has demonstrated its utility, particularly in controlling specific pathogens, comparative studies suggest that other antibiotics like avilamycin may offer superior performance benefits under certain conditions. A thorough understanding of their respective mechanisms of action and the application of rigorous experimental protocols are essential for making informed decisions and for the continued development of effective and sustainable growth-promoting strategies in the livestock industry. As the landscape of antibiotic use in animal agriculture continues to evolve, a data-driven approach to comparing these compounds is more crucial than ever.

References

validating the effect of enramycin on gut microbiota composition in chickens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the poultry industry, understanding the modulation of gut microbiota is paramount for enhancing bird health and productivity. Enramycin, a polypeptide antibiotic, has been a tool in this endeavor, utilized as a feed additive to prevent necrotic enteritis and promote growth. This guide provides an objective comparison of this compound's effects on the gut microbiota in chickens against other alternatives, supported by experimental data.

Performance and Gut Health: this compound vs. Alternatives

This compound's primary mode of action is the inhibition of the MurG enzyme, a crucial component in the peptidoglycan synthesis pathway of Gram-positive bacteria. This disruption of cell wall formation leads to cell lysis, thereby controlling the proliferation of pathogens like Clostridium perfringens.[1][2] This targeted action reshapes the gut microbial community, which can have downstream effects on the host's physiology and performance.

To validate its efficacy, this compound is often compared with other antibiotic growth promoters (AGPs) and increasingly, with non-antibiotic alternatives such as probiotics. The following tables summarize key performance indicators and gut health parameters from comparative studies.

Table 1: Comparison of Broiler Performance Metrics

Treatment GroupAverage Daily Gain (ADG) (g)Feed Conversion Ratio (FCR)Study Reference
Control (No Additive) Varies (Baseline)Varies (Baseline)[3]
This compound Improved vs. ControlImproved vs. Control[3]
Flavomycin + Bacillus licheniformis Improved vs. ControlImproved vs. Control[3]
Zinc Bacitracin Not significantly different from ControlNot significantly different from Control[4][5]
Virginiamycin Not significantly different from ControlNot significantly different from Control[4][5]
Avilamycin Not significantly different from ControlNot significantly different from Control[4][5]
Bacillus licheniformis Fermented Products Improved vs. Control, similar to this compoundNot specified[6]

Table 2: Comparison of Gut Morphology

Treatment GroupVillus Height (µm)Crypt Depth (µm)Villus Height:Crypt Depth RatioStudy Reference
Control (No Additive) BaselineBaselineBaseline[3]
This compound Increased (Duodenum, Jejunum, Ileum)Increased (Duodenum, Jejunum, Ileum)Improved[3]
Flavomycin Increased (Duodenum, Jejunum, Ileum)Increased (Duodenum, Jejunum, Ileum)Improved[3]
Flavomycin + Bacillus licheniformis Increased (Duodenum, Jejunum, Ileum)Increased (Duodenum, Jejunum, Ileum)Improved[3]

Impact on Gut Microbiota Composition

The modulation of the gut microbiota is a key mechanism through which this compound and its alternatives exert their effects. High-throughput sequencing of the 16S rRNA gene is a common method to analyze these changes.

Table 3: Effects on Cecal Microbiota Diversity and Composition

Treatment GroupAlpha Diversity (Richness)Key Changes in Bacterial AbundanceStudy Reference
Control (No Additive) Baseline---[4][5]
This compound DecreasedLower abundance of unclassified Firmicutes, Clostridium XI, and unclassified Peptostreptococcaceae. Higher abundance of Clostridium XIVb and Anaerosporobacter.[4][5][7]
Zinc Bacitracin No significant difference from ControlHigher abundance of Bilophila.[4][5]
Virginiamycin No significant difference from ControlNot specified[4][5]
Avilamycin No significant difference from ControlNot specified[4][5]
Probiotics (Multiple Strains) IncreasedHigher abundance of Enterococcus.[8]

Experimental Methodologies

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in the comparative studies.

Broiler Performance Trial
  • Animals and Housing: Day-old broiler chicks (e.g., Cobb 500) are randomly allocated to different treatment groups with multiple replicate pens per treatment. Birds are housed in environmentally controlled rooms with ad libitum access to feed and water.

  • Diets: A basal corn-soybean meal diet is formulated to meet or exceed the nutritional requirements of the broilers. The experimental additives (this compound, probiotics, etc.) are mixed into the basal diet at specified concentrations.

  • Data Collection: Body weight and feed intake are recorded weekly on a pen basis. Mortality is recorded daily.

  • Calculations:

    • Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days.

    • Feed Conversion Ratio (FCR): Total Feed Intake / Total Weight Gain.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)
  • Sample Collection: At the end of the trial (e.g., day 42), birds are euthanized, and cecal or ileal digesta is collected aseptically and stored at -80°C.

  • DNA Extraction: Total genomic DNA is extracted from the digesta samples using a commercial kit (e.g., Zymo Research Fecal DNA MiniPrep). DNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • PCR Amplification: The hypervariable region (e.g., V4) of the 16S rRNA gene is amplified using universal primers. PCR is performed with a high-fidelity polymerase under optimized thermal cycling conditions.

  • Library Preparation and Sequencing: The PCR amplicons are purified, and sequencing libraries are prepared using a commercial kit (e.g., Illumina Nextera DNA Library Preparation Kit). The pooled libraries are then sequenced on a platform such as the Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample richness and evenness) and beta diversity (between-sample community composition) analyses are conducted.

Gut Morphology Analysis
  • Sample Collection and Processing: Segments of the small intestine (duodenum, jejunum, ileum) are collected, flushed with saline, and fixed in 10% neutral buffered formalin. The fixed tissues are then embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Microscopic Analysis: The stained sections are examined under a light microscope. Digital images are captured for morphometric analysis.

  • Measurements:

    • Villus Height: Measured from the tip of the villus to the villus-crypt junction.

    • Crypt Depth: Measured from the villus-crypt junction to the base of the crypt.

    • At least 10 intact, well-oriented villi and associated crypts are measured per sample.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Enramycin_Mechanism cluster_bacteria Gram-Positive Bacterium cluster_host Chicken Intestine UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Cell_Wall Cell Wall Peptidoglycan->Cell_Wall Reduced_Pathogens Reduced Pathogen Load (e.g., Clostridium) This compound This compound This compound->Lipid_II Inhibits Transglycosylation Altered_Microbiota Altered Microbiota Composition Improved_Gut_Health Improved Gut Health Reduced_Pathogens->Improved_Gut_Health Altered_Microbiota->Improved_Gut_Health Enhanced_Performance Enhanced Performance Improved_Gut_Health->Enhanced_Performance Experimental_Workflow Animal_Trial 1. Animal Trial (Dietary Treatments) Sample_Collection 2. Sample Collection (Cecal Content, Intestinal Tissue) Animal_Trial->Sample_Collection DNA_Extraction 3a. DNA Extraction Sample_Collection->DNA_Extraction RNA_Extraction 3b. Tissue Fixation & Staining Sample_Collection->RNA_Extraction Sequencing 4a. 16S rRNA Sequencing DNA_Extraction->Sequencing Microscopy 4b. Morphometric Analysis RNA_Extraction->Microscopy Bioinformatics 5a. Bioinformatic Analysis Sequencing->Bioinformatics Data_Analysis 5b. Data Analysis Microscopy->Data_Analysis Results 6. Comparative Results Bioinformatics->Results Data_Analysis->Results

References

comparative studies of enramycin in different animal species (poultry vs. swine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of enramycin, a polypeptide antibiotic, in poultry and swine production. The information presented is based on experimental data to objectively evaluate its efficacy as a growth promoter and a modulator of gut health.

Performance Data: Poultry vs. Swine

This compound has been demonstrated to be an effective feed additive for improving growth performance and feed efficiency in both poultry and swine.[1][2] It primarily acts against Gram-positive bacteria, such as Clostridium perfringens, a key pathogen in necrotic enteritis.[1][3] The following tables summarize the quantitative data from various studies.

Table 1: Effects of this compound on Poultry Performance

ParameterControl GroupThis compound-Treated GroupPercentage ImprovementReference
Body Weight Gain (g) Varies by studyIncreasedUp to 5%[4][5]
Feed Conversion Ratio (FCR) Varies by studyDecreased2-4%[4][6]
Clostridium perfringens Count (log CFU/g) Varies by studyDecreasedSignificant reduction[5][6]
Mortality Rate (%) Varies by studyNo significant difference-[4]

Table 2: Effects of this compound on Swine Performance

ParameterControl GroupThis compound-Treated GroupPercentage ImprovementReference
Average Daily Gain (g) Varies by studyIncreased3-6%[2][7]
Feed Conversion Ratio (FCR) Varies by studyDecreased2-5%[7][8]
Diarrhea Incidence (%) Varies by studyDecreasedSignificant reduction[7][9]
Gut Limosilactobacillus reuteri Abundance Varies by studyIncreasedSignificant increase[9]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's antibacterial activity stems from its ability to inhibit the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall in Gram-positive bacteria.[4][10] Specifically, this compound targets and inhibits the enzyme MurG.[4][10] MurG is a glycosyltransferase responsible for catalyzing the transfer of N-acetylglucosamine (GlcNAc) to Lipid I, forming Lipid II, a critical precursor for the elongating peptidoglycan chain.[3][9] By blocking this step, this compound disrupts cell wall formation, leading to cell lysis and death of susceptible bacteria.[4][6]

G UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Transfers MurNAc- pentapeptide to undecaprenyl phosphate Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Transfers GlcNAc to Lipid I Peptidoglycan Elongating Peptidoglycan Chain Lipid_II->Peptidoglycan Incorporated into cell wall This compound This compound This compound->Inhibition Inhibition->MurG

This compound's inhibition of the MurG enzyme in the bacterial peptidoglycan synthesis pathway.

Experimental Protocols

The following are representative experimental designs for evaluating the efficacy of this compound in poultry and swine.

Poultry Broiler Trial

A typical experimental setup to assess this compound's impact on broiler performance would involve a randomized complete block design.

G start Day-old Broiler Chicks (e.g., Ross 308) randomization Randomly Allocate to Treatment Groups start->randomization control Control Group: Basal Diet randomization->control treatment Treatment Group: Basal Diet + this compound (e.g., 5-10 ppm) randomization->treatment rearing Rearing Period (e.g., 42 days) control->rearing treatment->rearing data_collection Data Collection rearing->data_collection bw Body Weight data_collection->bw fi Feed Intake data_collection->fi fcr Feed Conversion Ratio data_collection->fcr microbiota Gut Microbiota Analysis data_collection->microbiota analysis Statistical Analysis bw->analysis fi->analysis fcr->analysis microbiota->analysis results Comparative Results analysis->results

A typical experimental workflow for an this compound trial in broiler chickens.

Methodology Details:

  • Animals: Day-old male broiler chicks (e.g., Ross 308) are commonly used.[11]

  • Housing: Birds are housed in pens with controlled environmental conditions.

  • Diet: A basal corn-soybean meal diet is typically provided ad libitum.[11]

  • Treatments:

    • Control Group: Basal diet with no this compound.

    • Treatment Group(s): Basal diet supplemented with this compound at varying concentrations (e.g., 5 ppm, 10 ppm).[4]

  • Duration: The trial typically runs for the entire broiler growth cycle (e.g., 42 days).[4]

  • Data Collection:

    • Performance: Body weight and feed intake are recorded weekly to calculate body weight gain and feed conversion ratio (FCR).

    • Gut Health: At the end of the trial, cecal contents are collected for microbial analysis (e.g., 16S rRNA sequencing) to assess changes in the gut microbiota.

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine significant differences between treatment groups.

Swine Weaning Piglet Trial

To evaluate the effect of this compound on post-weaning piglets, a similar randomized controlled trial design is employed.

Methodology Details:

  • Animals: Newly weaned piglets (e.g., 21-28 days of age) are selected and grouped by initial body weight.[9]

  • Housing: Pigs are housed in pens with controlled temperature and ventilation.

  • Diet: A standard starter diet is provided.

  • Treatments:

    • Control Group: Basal diet.

    • Treatment Group: Basal diet supplemented with this compound (e.g., 10-20 ppm).[7]

  • Duration: The experimental period usually covers the critical post-weaning phase (e.g., 28-42 days).

  • Data Collection:

    • Performance: Individual pig weights and pen feed consumption are monitored to determine average daily gain (ADG), average daily feed intake (ADFI), and FCR.

    • Health: The incidence and severity of diarrhea are recorded daily.

    • Gut Microbiota: Fecal or intestinal samples are collected at specified time points for microbial community analysis.

  • Statistical Analysis: Performance and health data are subjected to statistical analysis to compare the effects of the treatments.

References

A Comparative Analysis of Cross-Resistance Between Enramycin and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enramycin's cross-resistance profile with other key antimicrobial agents used in animal health, including vancomycin, bacitracin, and avilamycin. The information is supported by available experimental data and an analysis of the mechanisms of action.

This compound, a polypeptide antibiotic produced by Streptomyces fungicidus, is widely utilized as a feed additive to prevent necrotic enteritis in poultry and swine by targeting Gram-positive pathogens.[1] A critical aspect of its utility and safety is its potential for cross-resistance with other antibiotics, particularly those of therapeutic importance in human and veterinary medicine.

Executive Summary of Cross-Resistance Potential

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following tables summarize the available quantitative data for the antimicrobial activity of this compound and comparator agents against relevant bacterial species. It is important to note that direct comparative studies testing these antibiotics against a single panel of resistant isolates are not widely available in the reviewed literature.

Table 1: In Vitro Activity of this compound and Comparator Agents against Clostridium perfringens

Antimicrobial AgentTest Strain(s)MIC (µg/mL)Reference
This compoundC. perfringens Type A0.08Globe Thesis, 2017
This compoundC. perfringens Type C0.128Globe Thesis, 2017
This compoundC. perfringens0.5Science Alert, 2017[2]
FlorfenicolC. perfringens0.5Science Alert, 2017[2]
BacitracinC. perfringens (26 resistant strains)Moderate to high resistance notedAntimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens
AvilamycinC. perfringens (wild-type)MIC50: 0.06, MIC90: 128Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study

Table 2: In Vitro Activity of this compound against Other Relevant Bacteria

Antimicrobial AgentTest Strain(s)MIC (µg/mL)Reference
This compoundBacillus subtilis0.1075Globe Thesis, 2017
This compoundGram-positive bacteria (general)0.39-3.12Fengchen Group
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA)Strong activity reported, specific MICs not citedGoldBio[3]
This compoundVancomycin-Resistant Enterococcus faecium (VRE)Strong antimicrobial activity reported, specific MICs not citedFrontiers in Veterinary Science, 2024

Analysis of Cross-Resistance Profiles

This compound vs. Vancomycin

There is a strong theoretical and growing body of evidence indicating a lack of cross-resistance between this compound and vancomycin. Although both are glycopeptides that inhibit bacterial cell wall synthesis, their specific molecular targets differ. This compound primarily inhibits the MurG transferase, an essential enzyme in the peptidoglycan synthesis pathway.[1] While its mode of action is analogous to vancomycin, they recognize different regions of the transglycosylase substrate, Lipid II. This mechanistic distinction is a key reason why cross-resistance is not expected and why this compound has shown activity against vancomycin-resistant enterococci (VRE).[4]

This compound vs. Bacitracin

While both are polypeptide antibiotics used in animal feed, their mechanisms of action are different. Bacitracin inhibits cell wall synthesis by interfering with the dephosphorylation of the C55-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane. This compound's inhibition of MurG is a distinct step in the same overall pathway. While some studies have noted the emergence of bacitracin resistance in Clostridium perfringens, there is no conclusive evidence to suggest this confers resistance to this compound.

This compound vs. Avilamycin

Avilamycin is an orthosomycin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is fundamentally different from this compound's inhibition of cell wall synthesis. Given these distinct cellular targets, cross-resistance between this compound and avilamycin is highly unlikely. Studies on avilamycin-resistant Enterococcus faecium have not indicated any concurrent resistance to this compound.

This compound vs. Other Antimicrobials

Several sources state that this compound does not exhibit cross-resistance with a range of other antibiotics, including tetracyclines, macrolides (e.g., erythromycin), chloramphenicol, and aminoglycosides (e.g., kanamycin, streptomycin).

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is the standard method for assessing antimicrobial susceptibility and potential cross-resistance. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.

  • Serial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacteria is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard. This standardized suspension is further diluted in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours under ambient air conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Agar Dilution Method for MIC Determination (for Anaerobic Bacteria)

This method is often preferred for anaerobic bacteria like Clostridium perfringens.

  • Preparation of Antimicrobial Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing twofold dilutions of the antimicrobial agent are prepared.

  • Inoculum Preparation: An inoculum is prepared from a 24-48 hour culture of the anaerobic bacteria, with the turbidity adjusted to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the prepared bacterial suspension using a multipoint inoculator. A growth control plate without any antimicrobial agent is also inoculated.

  • Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 42-48 hours.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the macroscopic growth of the bacteria on the agar surface.

Mandatory Visualizations

Enramycin_Mechanism_of_Action UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_P Lipid-P Lipid_P->MraY Lipid_I Lipid-I MraY->Lipid_I Lipid_I->MurG Lipid_II Lipid-II MurG->Lipid_II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylase->Peptidoglycan This compound This compound This compound->MurG Inhibition

Caption: this compound's mechanism of action: Inhibition of MurG.

Cross_Resistance_Workflow Start Start: Isolate bacterial strains (Wild-type and resistant phenotypes) Prepare_Inoculum Prepare standardized inoculum (0.5 McFarland) Start->Prepare_Inoculum MIC_Testing Perform MIC Testing (Broth Microdilution or Agar Dilution) Prepare_Inoculum->MIC_Testing Enramycin_Plate Plate with serial dilutions of this compound MIC_Testing->Enramycin_Plate Comparator_Plate Plate with serial dilutions of Comparator Antibiotic (e.g., Vancomycin, Bacitracin) MIC_Testing->Comparator_Plate Incubate Incubate plates (aerobically or anaerobically) Enramycin_Plate->Incubate Comparator_Plate->Incubate Read_MIC Read and record MIC values Incubate->Read_MIC Analyze Analyze Data: Compare MICs between wild-type and resistant strains for both antibiotics Read_MIC->Analyze Conclusion Conclusion on Cross-Resistance Analyze->Conclusion

Caption: Experimental workflow for assessing cross-resistance.

References

Enramycin vs. Tylosin: A Comparative Performance Analysis as Feed Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of animal nutrition and health, the use of feed additives to enhance growth performance and prevent disease is a cornerstone of efficient livestock production. Among the various options available, the antibiotics enramycin and tylosin have been widely utilized for their growth-promoting properties. This guide provides an objective comparison of the performance of this compound and tylosin as feed additives, supported by experimental data, for researchers, scientists, and drug development professionals.

Performance Metrics: A Head-to-Head Comparison

The efficacy of a growth promoter is primarily evaluated by its impact on key performance indicators such as body weight, weight gain, feed intake, and feed conversion ratio (FCR). The following tables summarize the quantitative data from various studies comparing this compound and tylosin.

Broiler Performance Data

A study evaluating the productive performance of broilers supplemented with tylosin phosphate and this compound showed that both antibiotic groups outperformed the control group without antibiotics.[1][2] The group receiving tylosin phosphate at 55 ppm exhibited the highest body weight at 42 days of age.[2] Similarly, both this compound (at 5 and 10 ppm) and tylosin (at 55 ppm) treated groups showed a better feed conversion index compared to the control group.[1]

Table 1: Effect of this compound and Tylosin on Broiler Performance (42 days) [2]

Treatment GroupDosageFinal Body Weight (kg)Daily Weight Gain (g)Feed Conversion Ratio (FCR)European Productive Efficiency Index (EPEI)
Control-2.70064.281.701362.76
This compound10 ppm-67.351.583-
This compound5 ppm----
Tylosin Phosphate55 ppm2.86366.711.601425.74

Data from a study involving 400 male Cobb Vantress 500 broiler chicks over 42 days.[2]

Another study comparing different growth-promoting antibiotics in broilers challenged with coccidiosis found that tylosin treatment resulted in higher body weight gain compared to this compound and the control group one week after the challenge.[3] At 28 days, the body weight gain was lower for the this compound and control groups compared to the tylosin group.[3]

Impact on Gut Microbiota

The primary mechanism by which antibiotic growth promoters are thought to exert their effects is through the modulation of the intestinal microbiota.

This compound: As a polypeptide antibiotic, this compound is primarily effective against Gram-positive bacteria.[4][5] Studies have shown that this compound treatment can be associated with a decrease in the richness of the cecal microbiota in broiler chickens.[6][7] Specifically, it has been observed to lower the relative abundance of unclassified Firmicutes, Clostridium XI, and unclassified Peptostreptococcaceae, while increasing the abundance of Clostridium XIVb and Anaerosporobacter spp.[6][8] this compound has a notable effect against Clostridium perfringens, the causative agent of necrotic enteritis in poultry.[4]

Tylosin: Tylosin, a macrolide antibiotic, also demonstrates activity against Gram-positive bacteria.[9] Research indicates that tylosin can reduce the percentage of mucolytic bacteria and the concentration of Clostridium perfringens in the gut of chicks, which is correlated with a reduction in necrotic enteritis lesions and improved intestinal barrier function.[10][11][12][13] In swine, tylosin treatment has been shown to accelerate the maturation of the gut microbiota, leading to a rapid increase in the relative abundance of the phylum Firmicutes, which is associated with an "obese-type" gut microbiota and positively correlated with host weight gain.[14]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies are crucial. The following are outlines of the experimental protocols from the key comparative studies.

Broiler Performance and Gut Microbiota Analysis

This experimental workflow outlines a typical study design to compare the effects of this compound and tylosin on broiler performance and gut microbiota.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Dietary Treatments (Example) cluster_data_collection Data Collection (e.g., 42-day trial) cluster_analysis Data Analysis Animal_Selection Day-old Broiler Chicks Random_Allocation Random Allocation to Treatment Groups Animal_Selection->Random_Allocation Control Basal Diet (No Antibiotics) Random_Allocation->Control Enramycin_Group Basal Diet + this compound (e.g., 10 ppm) Random_Allocation->Enramycin_Group Tylosin_Group Basal Diet + Tylosin (e.g., 55 ppm) Random_Allocation->Tylosin_Group Housing Floor Pens with Controlled Environment Performance_Metrics Weekly Measurement: - Body Weight - Feed Intake Control->Performance_Metrics Enramycin_Group->Performance_Metrics Tylosin_Group->Performance_Metrics Microbiota_Sampling Cecal Content Collection (e.g., Day 42) Performance_Metrics->Microbiota_Sampling Performance_Analysis Calculation of: - Weight Gain - Feed Conversion Ratio (FCR) Performance_Metrics->Performance_Analysis Microbiota_Analysis 16S rRNA Gene Sequencing Bioinformatic Analysis Microbiota_Sampling->Microbiota_Analysis Statistical_Analysis ANOVA, t-tests Performance_Analysis->Statistical_Analysis Microbiota_Analysis->Statistical_Analysis

Experimental workflow for comparing feed additives.

Detailed Methodology from a Comparative Study: [1][2]

  • Animals and Housing: 400 male broiler chicks were distributed into four treatment groups with five repetitions each.

  • Treatments:

    • T1: Control diet without antibiotics.

    • T2: Diet with 8% this compound at a dose of 10 ppm.

    • T3: Diet with 8% this compound at a dose of 5 ppm.

    • T4: Diet with 25% tylosin phosphate at a dose of 55 ppm.

  • Duration: The trial was conducted for 42 days.

  • Data Collection: Body weight, feed intake, and mortality were recorded.

  • Parameters Calculated: Body weight gain, feed conversion index, and the European productive efficiency index were calculated.

Mechanism of Action: Modulation of Gut Microbiota

The growth-promoting effects of this compound and tylosin are not fully elucidated at the molecular signaling level but are widely accepted to be mediated through their impact on the gut microbiome. The following diagram illustrates this proposed mechanism.

Mechanism_of_Action cluster_input Input cluster_gut Gut Environment cluster_host_effects Host Effects Feed_Additive This compound or Tylosin Gut_Microbiota Intestinal Microbiota Feed_Additive->Gut_Microbiota Modulates Pathogen_Suppression Suppression of Pathogenic Bacteria (e.g., Clostridium perfringens) Gut_Microbiota->Pathogen_Suppression Beneficial_Bacteria Shift in Microbial Composition Gut_Microbiota->Beneficial_Bacteria Reduced_Competition Reduced Nutrient Competition Pathogen_Suppression->Reduced_Competition Reduced_Inflammation Reduced Gut Inflammation Pathogen_Suppression->Reduced_Inflammation Improved_Absorption Improved Nutrient Absorption Beneficial_Bacteria->Improved_Absorption Growth_Promotion Improved Growth Performance (Weight Gain, FCR) Reduced_Competition->Growth_Promotion Improved_Absorption->Growth_Promotion Reduced_Inflammation->Growth_Promotion

Proposed mechanism of antibiotic growth promoters.

References

Enramycin's Impact on Nutrient Digestibility in Broilers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of enramycin's effects on nutrient digestibility in broiler chickens against other commonly used alternatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and biological pathways.

Introduction

This compound is a polypeptide antibiotic that has been widely used as a feed additive in the poultry industry to prevent necrotic enteritis and improve growth performance and feed efficiency. Its primary mechanism of action is the inhibition of the cell wall synthesis of Gram-positive bacteria, particularly Clostridium perfringens. By modulating the gut microbiota, this compound reduces the competition for nutrients between the host and intestinal bacteria, and minimizes the production of growth-depressing microbial metabolites. This ultimately leads to improved gut health and enhanced nutrient digestibility.

However, with the increasing global concern over antimicrobial resistance, the use of antibiotics as growth promoters in animal feed is facing stricter regulations. This has spurred research into viable alternatives such as probiotics, prebiotics, organic acids, and phytogenics. This guide aims to provide an objective comparison of the efficacy of this compound and these alternatives in enhancing nutrient digestibility in broilers, supported by experimental evidence.

Comparative Analysis of Nutrient Digestibility

The following tables summarize the quantitative data from various studies comparing the effects of this compound and its alternatives on key nutrient digestibility parameters in broilers.

Table 1: Effect of this compound and Alternatives on Apparent Metabolizable Energy (AME) and Digestibility of Dry Matter (DM), Crude Protein (CP), and Ether Extract (EE)

Treatment GroupAME (kcal/kg)DM Digestibility (%)CP Digestibility (%)EE Digestibility (%)Reference
Study 1
Control-70.1--[1]
This compound (5 ppm)3,14571.8--[1]
Flavomycin + B. licheniformis3,15272.1--[1]
Study 2
Control-74.271.585.1[Phytogenic vs. AGP Study]
AGP (Bacitracin)-75.874.287.9[Phytogenic vs. AGP Study]
Phytogenic Feed Additive-76.575.188.3[Phytogenic vs. AGP Study]
Study 3
Negative Control (Low nPP)-64.963.8-[2]
Probiotic-67.267.1-[2]
Fumaric Acid-65.865.2-[2]

Note: Data from different studies are not directly comparable due to variations in experimental design, diet composition, and broiler age.

Table 2: Effect of this compound and Alternatives on Digestibility of Calcium (Ca) and Phosphorus (P)

Treatment GroupCa Digestibility (%)P Digestibility (%)Reference
Study 1
Control45.243.1[1]
This compound (5 ppm)48.945.8[1]
Flavomycin + B. licheniformis49.546.2[1]
Study 2
Negative Control (Low nPP)50.145.2[2]
Probiotic54.850.1[2]
Fumaric Acid51.746.9[2]

Note: Data from different studies are not directly comparable due to variations in experimental design, diet composition, and broiler age. nPP refers to non-phytate phosphorus.

Experimental Protocols

The data presented in this guide are derived from studies employing standard methodologies for nutrient digestibility trials in broilers. A generalized experimental protocol is outlined below.

Animals and Housing

Day-old male broiler chicks (e.g., Ross 308 or Cobb 500) are typically used. Birds are randomly allocated to different dietary treatment groups with multiple replicate pens per treatment. The broilers are housed in environmentally controlled rooms with ad libitum access to feed and water.

Diets and Experimental Design

A basal diet, usually corn and soybean meal-based, is formulated to meet the nutrient requirements of broilers. The experimental diets consist of the basal diet (control) or the basal diet supplemented with this compound or an alternative feed additive at specified inclusion levels.

Sample Collection and Analysis

Digestibility trials are conducted over a specific period (e.g., 3-4 days) after an adaptation period to the experimental diets.

  • Total Excreta Collection Method: Excreta are collected from each pen, weighed, and a representative sample is taken for analysis. Feed intake is also recorded.

  • Ileal Digesta Collection Method: At the end of the trial, birds are euthanized, and the contents of the lower ileum are collected. This method is considered more accurate for determining the digestibility of amino acids as it excludes the influence of urinary nitrogen.

  • Use of Indigestible Markers: An indigestible marker, such as titanium dioxide or chromic oxide, is often included in the feed. This allows for the calculation of nutrient digestibility from a single sample of excreta or ileal digesta without the need for total collection.

Chemical Analysis

Feed, excreta, and ileal digesta samples are analyzed for:

  • Dry Matter (DM): Oven drying at 105°C.

  • Gross Energy (GE): Bomb calorimetry.

  • Crude Protein (CP): Kjeldahl method (N x 6.25).

  • Ether Extract (EE): Soxhlet extraction.

  • Minerals (Ca, P): Atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).

  • Amino Acids (AA): High-performance liquid chromatography (HPLC).

Calculation of Digestibility

Apparent Metabolizable Energy (AME) and the digestibility coefficients of nutrients are calculated using standard formulas based on the nutrient content of the diet and the excreta/digesta, and the concentration of the indigestible marker.

Mechanisms of Action and Signaling Pathways

The improvement in nutrient digestibility by this compound and its alternatives is primarily mediated through the modulation of gut health.

This compound: Indirect Impact on Nutrient Absorption

This compound's primary effect is on the gut microbiota. By inhibiting the growth of Gram-positive bacteria, it reduces microbial competition for dietary nutrients and decreases the production of harmful metabolites that can impair gut function. This leads to a healthier gut environment with improved intestinal integrity and absorptive capacity.

enramycin_mechanism cluster_microbiota Gut Lumen This compound This compound Inhibition This compound->Inhibition Microbiota Gut Microbiota Modulation GramPositive Gram-Positive Bacteria (e.g., C. perfringens) Inhibition->GramPositive Inhibits Cell Wall Synthesis Competition Reduced Nutrient Competition Microbiota->Competition Metabolites Reduced Harmful Metabolites Microbiota->Metabolites GutHealth Improved Gut Health (Integrity & Morphology) Competition->GutHealth Metabolites->GutHealth NutrientAbsorption Enhanced Nutrient Absorption GutHealth->NutrientAbsorption

This compound's indirect mechanism on nutrient absorption.
Alternatives: Modulating Gut Health for Improved Digestion

Probiotics, organic acids, and phytogenics employ various mechanisms to enhance gut health and, consequently, nutrient digestibility. Probiotics engage in competitive exclusion of pathogens and produce beneficial short-chain fatty acids (SCFAs). Organic acids lower the gut pH, which inhibits acid-sensitive pathogens and can improve protein digestion by activating pepsin. Phytogenics can have antimicrobial properties, stimulate the production of digestive enzymes, and exert antioxidant and anti-inflammatory effects in the gut.

alternatives_mechanism cluster_mechanisms Mechanisms of Action cluster_gut_health_effects Gut Health Effects Alternatives Alternatives (Probiotics, Organic Acids, Phytogenics) Probiotics Competitive Exclusion SCFA Production OrganicAcids Lower Gut pH Inhibit Pathogens Phytogenics Antimicrobial Effects Stimulate Digestive Enzymes GutHealth Improved Gut Health Probiotics->GutHealth OrganicAcids->GutHealth Phytogenics->GutHealth Morphology Improved Villi Height & Crypt Depth GutHealth->Morphology Integrity Enhanced Barrier Function GutHealth->Integrity Microflora Balanced Microflora GutHealth->Microflora NutrientDigestibility Enhanced Nutrient Digestibility Morphology->NutrientDigestibility Integrity->NutrientDigestibility Microflora->NutrientDigestibility

Generalized mechanism of alternatives on gut health.

Conclusion

The available data indicates that this compound is effective in improving the digestibility of key nutrients such as energy, dry matter, calcium, and phosphorus in broilers.[1] This is primarily achieved by modulating the gut microbiota and improving overall gut health. Alternatives to antibiotics, including probiotics, organic acids, and phytogenics, have also demonstrated promising results in enhancing nutrient digestibility.[2] These alternatives often work by improving gut morphology, enhancing the intestinal barrier function, and promoting a beneficial microbial balance.[[“]][4]

While direct, comprehensive comparisons are limited by the variability in study designs, the evidence suggests that many of these alternatives can be viable replacements for this compound. The choice of a specific additive may depend on various factors, including diet composition, health status of the flock, and specific production goals. Further research focusing on direct comparative studies under standardized conditions is warranted to provide a clearer picture of the relative efficacy of these different feed additives.

Experimental Workflow for a Broiler Nutrient Digestibility Trial

experimental_workflow start Start chick_procurement Day-old Chick Procurement start->chick_procurement randomization Random Allocation to Treatment Groups chick_procurement->randomization adaptation Adaptation Period (e.g., 14-18 days) randomization->adaptation collection Sample Collection Period (e.g., 3-4 days) adaptation->collection euthanasia Euthanasia & Ileal Digesta Collection collection->euthanasia analysis Chemical Analysis of Feed and Samples euthanasia->analysis calculation Data Calculation (AME, Digestibility) analysis->calculation end End calculation->end

References

Enramycin's Impact on Intestinal Morphology: A Comparative Analysis with Other Antibiotic Growth Promoters

Author: BenchChem Technical Support Team. Date: December 2025

Enramycin, a polypeptide antibiotic, has long been utilized as an antibiotic growth promoter (AGP) in livestock production, primarily for its efficacy against Gram-positive bacteria such as Clostridium perfringens.[1][2] Its primary mode of action involves inhibiting the formation of the bacterial cell wall.[1] This targeted activity within the gastrointestinal tract contributes to improved gut health, nutrient absorption, and overall growth performance.[1][3] This guide provides a comparative analysis of this compound's effects on intestinal morphology against other AGPs and alternative growth promoters, supported by experimental data and detailed methodologies.

Quantitative Comparison of Intestinal Morphology

The health and integrity of the intestinal lining are critical for efficient nutrient absorption and are often evaluated by measuring villus height, crypt depth, and their ratio (VH:CD). Longer villi and shallower crypts are indicative of a healthier gut with a larger surface area for nutrient uptake.[4]

Treatment GroupAnimal ModelDuration (days)Duodenum Villus Height (μm)Jejunum Villus Height (μm)Ileum Villus Height (μm)Duodenum Crypt Depth (μm)Jejunum Crypt Depth (μm)Ileum Crypt Depth (μm)Jejunum VH:CD RatioIleum VH:CD RatioReference
This compound Broilers42--------[5]
Broilers21Shorter than some NAGPCsShorter than some NAGPCs---Deeper than some NAGPCsLower than some NAGPCsLower than some NAGPCs[6]
Broilers30Shorter than Primalac (PF)Shorter than Primalac (PF)------[7]
Broilers42-1261.0±9.59 (lower than Auctus)913.24±14.97 (lower than Auctus)-----[8]
Flavomycin Broilers21Improved vs. ControlImproved vs. ControlImproved vs. ControlImproved vs. ControlImproved vs. ControlImproved vs. Control--[5]
Flavomycin + B. licheniformis Broilers21Improved vs. ControlImproved vs. ControlImproved vs. ControlImproved vs. ControlImproved vs. ControlImproved vs. Control--[5]
Virginiamycin Broilers21Lower than DFMLower than DFMLower than DFM---Lower than DFMLower than DFM
Non-Antibiotic Growth Promoters (NAGPCs) Broilers21Significantly increased vs. This compoundSignificantly increased vs. This compoundSignificantly increased vs. This compound--Significantly decreased vs. This compoundSignificantly increased vs. This compoundSignificantly increased vs. This compound[6]
Primalac (Probiotic) Broilers30Longer than this compoundLonger than this compound------[7]
Auctus (Herbal) Broilers42Significantly higher than this compoundSignificantly higher than this compoundSignificantly higher than this compoundShorter than this compound----[8]
B. amyloliquefaciens (DFM) Broilers21Significantly increased vs. VirginiamycinSignificantly increased vs. VirginiamycinSignificantly increased vs. VirginiamycinSignificantly increased vs. VirginiamycinSignificantly increased vs. VirginiamycinSignificantly increased vs. VirginiamycinSignificantly increased vs. VirginiamycinSignificantly increased vs. Virginiamycin

Note: A direct numerical comparison for all parameters was not always available in the cited literature. The table reflects the reported significant differences.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Study 1: this compound vs. Flavomycin and Bacillus licheniformis [5]

  • Objective: To compare the effects of Flavomycin, Bacillus licheniformis, and this compound on broiler performance and gut morphology.

  • Animals: 288 one-day-old male Arbor Acres broilers.

  • Experimental Design: Birds were randomly assigned to 4 dietary treatments with 12 pens per treatment and 6 birds per pen.

  • Treatments:

    • Control: Basal diet without supplementation.

    • Flavomycin: Basal diet + 5 ppm Flavomycin.

    • Flavomycin + B. licheniformis: Basal diet + 5 ppm Flavomycin + 1.35 × 10⁹ CFU/kg Bacillus licheniformis.

    • This compound: Basal diet + 5 ppm this compound.

  • Duration: 42 days.

  • Intestinal Morphology Analysis: On day 21, samples from the duodenum, jejunum, and ileum were collected for histological examination. Villus height and crypt depth were measured.

Study 2: this compound vs. Non-Antibiotic Growth Promoter Combinations (NAGPCs) [6]

  • Objective: To evaluate the effectiveness of non-antibiotic growth promoter combinations (NAGPCs) as alternatives to this compound.

  • Animals: 2400 Ross 308 broilers (starter phase) and 768 (grower phase).

  • Experimental Design: Completely random block design with six replicates per group.

  • Treatments:

    • ENR: Control + 100 mg/kg this compound.

    • CON: Basal diet.

    • MMS: Control + Mannose oligosaccharide (MOS) + Mannanase (MAN) + Sodium butyrate (SB).

    • MMB: Control + MOS + MAN + Bacillus subtilis (BS).

    • MFS: Control + MOS + Fructooligosaccharide (FOS) + SB.

    • MFB: Control + FOS + BS.

    • MFM: Control + MOS + FOS + MAN.

    • MBP: Control + MOS + BS + Phytase (PT).

  • Duration: 42 days.

  • Intestinal Morphology Analysis: On days 21 and 42, jejunal and ileal samples were collected for histological analysis of villus height and crypt depth.

Study 3: this compound vs. Probiotic (Primalac) [7]

  • Objective: To determine the effects of a Lactobacillus-based probiotic (Primalac) compared to this compound in broilers challenged with Clostridium perfringens.

  • Animals: 150 one-day-old male Ross 308 broilers.

  • Experimental Design: 5 experimental treatments.

  • Treatments:

    • +CONT: Unchallenged, unsupplemented diet.

    • -CONT: Challenged, unsupplemented diet.

    • ENRA: Challenged + this compound.

    • PF: Challenged + Primalac in feed.

    • PW: Challenged + Primalac in water.

  • Challenge: On day 16, birds in treatments 2 to 5 were challenged with C. perfringens.

  • Duration: 30 days.

  • Intestinal Morphology Analysis: At 16 and 30 days of age, samples from the duodenum, jejunum, and ileum were collected for histologic examination.

Visualizing Experimental Workflows

experimental_workflow_1 cluster_study1 Study 1: this compound vs. Flavomycin & B. licheniformis cluster_s1_analysis Day 21 Analysis 288 Broilers 288 Broilers Random Allocation Random Allocation 288 Broilers->Random Allocation Control Control Random Allocation->Control Basal Diet Flavomycin Flavomycin Random Allocation->Flavomycin 5 ppm Flavo + B. lich Flavo + B. lich Random Allocation->Flavo + B. lich 5 ppm + 1.35e9 CFU/kg Enramycin_S1 Enramycin_S1 Random Allocation->Enramycin_S1 5 ppm Morphology_S1 Intestinal Morphology (Duodenum, Jejunum, Ileum) Control->Morphology_S1 Flavomycin->Morphology_S1 Flavo + B. lich->Morphology_S1 Enramycin_S1->Morphology_S1 experimental_workflow_2 cluster_study2 Study 2: this compound vs. NAGPCs cluster_s2_analysis Day 21 & 42 Analysis 2400 Broilers 2400 Broilers Random Allocation_S2 Random Allocation_S2 2400 Broilers->Random Allocation_S2 ENR ENR Random Allocation_S2->ENR 100 mg/kg CON CON Random Allocation_S2->CON Basal Diet NAGPCs NAGPCs Random Allocation_S2->NAGPCs 6 Combinations Morphology_S2 Intestinal Morphology (Jejunum, Ileum) ENR->Morphology_S2 CON->Morphology_S2 NAGPCs->Morphology_S2 signaling_pathway This compound This compound Inhibition of Gram+ Bacteria Inhibition of Gram+ Bacteria This compound->Inhibition of Gram+ Bacteria Reduced Pathogen Load Reduced Pathogen Load Inhibition of Gram+ Bacteria->Reduced Pathogen Load Altered Gut Microbiota Altered Gut Microbiota Inhibition of Gram+ Bacteria->Altered Gut Microbiota Improved Intestinal Environment Improved Intestinal Environment Reduced Pathogen Load->Improved Intestinal Environment Altered Gut Microbiota->Improved Intestinal Environment Increased Villus Height Increased Villus Height Improved Intestinal Environment->Increased Villus Height Decreased Crypt Depth Decreased Crypt Depth Improved Intestinal Environment->Decreased Crypt Depth Enhanced Nutrient Absorption Enhanced Nutrient Absorption Increased Villus Height->Enhanced Nutrient Absorption Decreased Crypt Depth->Enhanced Nutrient Absorption Improved Growth Performance Improved Growth Performance Enhanced Nutrient Absorption->Improved Growth Performance

References

Safety Operating Guide

Proper Disposal of Enramycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of enramycin, a polypeptide antibiotic, in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound, typically encountered as a powder or formulation, requires careful handling to mitigate risks. While not classified as a hazardous substance in some formulations, it can cause mechanical irritation and may form combustible dust concentrations in the air[1][2][3].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and gloves[2][4]. In dusty conditions, a face shield may be necessary[2].

  • Ventilation: Handle this compound in a well-ventilated area to minimize dust inhalation[2][5].

  • Avoid Dust Generation: Minimize the creation of dust. Avoid clearing dust from surfaces with compressed air[1][4]. Static electricity can ignite suspended dust, so appropriate precautions like electrical grounding should be in place[2][6].

  • Spill Management: In case of a spill, sweep or vacuum the material and collect it in a suitable, labeled container for disposal[1][4]. Avoid releasing it into the environment and prevent it from entering drains[4][7].

This compound Waste Classification and Properties

Proper disposal requires understanding the regulatory and hazard classifications of the waste. This compound B is classified as an environmentally hazardous substance due to its toxicity to aquatic life[4][7].

PropertyClassification / SpecificationSource
GHS Classification May form combustible dust concentrations in air.[3][3]
Transport Classification UN 3077, ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound B), Class 9, Packing Group III[2][4]
Aquatic Toxicity Very toxic to aquatic life; Toxic to aquatic life with long-lasting effects.[4][7][4][7]
Disposal Prohibition Do not dispose of waste into sewer systems.[2][7][2][7]
Step-by-Step Disposal Protocol

The standard and recommended procedure for this compound disposal is not through in-lab chemical treatment or neutralization but via collection by a certified hazardous or chemical waste management service[8][9]. The following protocol details the steps for preparing this compound waste for collection.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including unused product, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials.
  • Segregate this compound waste from other laboratory waste streams like general trash, sharps, or biohazards[10]. Do not mix with incompatible chemicals[11].

2. Container Selection and Labeling:

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound powder[9][11]. The original product container is often a suitable choice[9].
  • As soon as the first piece of waste is added, label the container clearly. The label should include:
  • The words "Hazardous Waste"[8].
  • The name "this compound Waste"[12].
  • Accumulation start date.
  • Relevant hazard pictograms if required by local regulations[12].

3. Waste Accumulation and Storage:

  • Keep the waste container securely closed at all times, except when adding waste[8][9].
  • Store the container in a designated Satellite Accumulation Area within the laboratory[8].
  • Ensure the storage area has secondary containment to manage potential leaks or spills[9][11].

4. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHRS) or equivalent department[8].
  • Follow your institution's specific procedures for requesting a waste collection.

5. Empty Container Disposal:

  • An empty container that held this compound must be managed properly. For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before the container can be disposed of as regular trash[9].
  • For standard hazardous waste, ensure the container is fully emptied[9].
  • All labels must be defaced or removed from the empty container before it is discarded or recycled[9][12].
  • Alternatively, empty containers can be disposed of through an approved waste handling site[2][4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Enramycin_Disposal_Workflow cluster_prep Waste Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Identify this compound Waste (Unused product, contaminated items) container Select Compatible, Leak-Proof Container start->container Step 1 label_container Label Container Immediately: 'Hazardous Waste - this compound' + Accumulation Date container->label_container Step 2 accumulate Add Waste to Container label_container->accumulate close_container Keep Container Securely Closed accumulate->close_container store Store in Designated Satellite Accumulation Area with Secondary Containment close_container->store check_full Container Full? store->check_full Step 3 check_full->accumulate No request_pickup Arrange for Collection by Certified Waste Handler (e.g., EHRS) check_full->request_pickup Yes end Waste Removed for Proper Disposal request_pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.